Methyl 5-fluoro-2-(methylthio)benzoate
Description
The exact mass of the compound Methyl 5-fluoro-2-(methylthio)benzoate is 200.03072886 g/mol and the complexity rating of the compound is 187. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-fluoro-2-(methylthio)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-fluoro-2-(methylthio)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-fluoro-2-methylsulfanylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2S/c1-12-9(11)7-5-6(10)3-4-8(7)13-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCCOZVVTBFBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220542 | |
| Record name | Benzoic acid, 5-fluoro-2-(methylthio)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879026-30-8 | |
| Record name | Benzoic acid, 5-fluoro-2-(methylthio)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-fluoro-2-(methylthio)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 5-fluoro-2-(methylthio)benzoate
Executive Summary: Methyl 5-fluoro-2-(methylthio)benzoate (CAS No: 1879026-30-8) is a valuable advanced synthetic intermediate utilized in medicinal chemistry and drug discovery.[1] Its molecular architecture, featuring a strategically positioned fluorine atom, a thioether group, and a methyl ester, offers a unique combination of properties for developing complex, biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the thioether and ester functionalities serve as versatile handles for further synthetic transformations.[1][2] This guide provides an in-depth examination of the synthesis of this compound, focusing on a logical retrosynthetic analysis and a detailed, field-proven experimental protocol based on the Fischer esterification of its carboxylic acid precursor.
Introduction: The Strategic Importance of a Multifunctional Building Block
In modern drug development, the design of molecular scaffolds that allow for predictable modulation of physicochemical and biological properties is paramount.[1] Methyl 5-fluoro-2-(methylthio)benzoate emerges as a prime example of such a scaffold. Its utility is derived from the synergistic effects of its constituent functional groups:
-
The Fluorine Atom: As the most electronegative element, fluorine imparts profound electronic effects. It can serve as a bioisostere for hydrogen, yet its strong electron-withdrawing nature can significantly alter the acidity and reactivity of adjacent groups, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability and binding affinity to target proteins.[1][2]
-
The Benzoate Ester: Benzoate esters are a cornerstone of organic synthesis, valued for their stability and versatile reactivity.[1] The ester group can be readily hydrolyzed to the parent carboxylic acid, reduced to an alcohol, or transesterified, providing a gateway to a diverse range of derivatives.[1][3]
-
The Methylthio Group: The thioether moiety offers additional opportunities for synthetic modification, such as oxidation to sulfoxides and sulfones, which can dramatically alter solubility and hydrogen bonding capabilities.
This unique combination makes Methyl 5-fluoro-2-(methylthio)benzoate a crucial precursor for constructing compound libraries aimed at identifying novel therapeutic agents.[4][5]
Strategic Synthesis Planning: A Retrosynthetic Approach
A logical synthesis plan begins with deconstructing the target molecule into simpler, commercially available precursors. This process, known as retrosynthetic analysis, provides a clear roadmap for the forward synthesis. For Methyl 5-fluoro-2-(methylthio)benzoate, the most logical disconnection is at the ester C-O bond.[1] This bond is readily formed through well-established esterification chemistry.
This disconnection simplifies the target molecule into two key precursors: 5-fluoro-2-(methylthio)benzoic acid and methanol. This analysis identifies the critical reaction required for the synthesis: the esterification of a carboxylic acid.
Caption: Forward synthesis workflow via Fischer Esterification.
Detailed Experimental Protocol
This protocol describes the synthesis of Methyl 5-fluoro-2-(methylthio)benzoate on a laboratory scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Table 1: Reagent and Materials List
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 5-fluoro-2-(methylthio)benzoic acid | 57318-98-6 | 186.20 [6] | 5.00 g | 1.0 |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 100 mL | ~92 |
| Sulfuric Acid (Conc.) | 7664-93-9 | 98.08 | 1.0 mL | ~0.68 |
| Saturated Sodium Bicarbonate Sol. | 144-55-8 | 84.01 | ~150 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~100 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.00 g of 5-fluoro-2-(methylthio)benzoic acid.
-
Reagent Addition: Add 100 mL of anhydrous methanol to the flask and stir until the solid is fully dissolved. Place the flask in an ice-water bath to cool.
-
Catalyst Addition: While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise to the cooled methanol solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Solvent Removal: Reduce the volume of the methanol by approximately 75% using a rotary evaporator.
-
Extraction: Transfer the remaining residue to a 500 mL separatory funnel. Add 50 mL of dichloromethane (DCM) and 100 mL of water. Shake gently and separate the layers.
-
Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution (3 x 50 mL) to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
Final Wash: Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water.
-
Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl for 5-10 minutes, then filter the solution to remove the drying agent.
-
Isolation: Remove the dichloromethane solvent from the filtrate using a rotary evaporator to yield the crude product, which typically appears as a pale yellow oil or low-melting solid. Further purification can be achieved via column chromatography if necessary.
Characterization and Quality Control
Confirmation of the product's identity and purity is essential. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the aromatic protons, the methyl ester, and the methylthio group.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. [7][8]* Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the final product.
Table 2: Physicochemical Properties of Methyl 5-fluoro-2-(methylthio)benzoate
| Property | Value | Source |
| CAS Number | 1879026-30-8 | [1][7] |
| Molecular Formula | C₉H₉FO₂S | [7][8] |
| Molecular Weight | 200.23 g/mol | [1][7][8] |
| Typical Purity | ≥97% | [7][9] |
| Appearance | White to light yellow powder or oil | [4] |
| Storage Temperature | 2-8°C | [7] |
Conclusion
The synthesis of Methyl 5-fluoro-2-(methylthio)benzoate is reliably achieved through the classic Fischer esterification of its corresponding carboxylic acid precursor. This method is robust, scalable, and utilizes readily available reagents, making it highly suitable for both academic research and industrial applications. The resulting compound is a strategically important building block, offering chemists and drug development professionals a versatile platform for the synthesis of novel molecules with potentially enhanced pharmacological profiles. The careful application of the principles and protocols outlined in this guide ensures a high-purity product ready for downstream applications.
References
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Technical Whitepaper: Methyl 5-Fluoro-2-(methylthio)benzoate
This technical guide provides an in-depth analysis of Methyl 5-fluoro-2-(methylthio)benzoate , a specialized fluorinated intermediate used in the synthesis of bioactive heterocycles and pharmaceutical candidates.
A Versatile Fluorinated Scaffold for Medicinal Chemistry
Executive Summary
Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8) is a di-substituted benzoate ester characterized by the strategic placement of a fluorine atom and a methylthio ether moiety.[1] This compound serves as a high-value building block in drug discovery, particularly for the synthesis of poly-functionalized heterocycles such as benzothiazoles, quinazolines, and benzamides. Its utility stems from the orthogonal reactivity of its functional groups: the electrophilic ester, the oxidizable thioether, and the metabolically stable fluorine substituent.
Chemical Identity & Physicochemical Profile
The compound is defined by its specific substitution pattern, which directs its chemical behavior and biological interactions.
| Property | Data |
| Chemical Name | Methyl 5-fluoro-2-(methylthio)benzoate |
| CAS Number | 1879026-30-8 |
| Molecular Formula | C₉H₉FO₂S |
| Molecular Weight | 200.23 g/mol |
| Physical State | Solid (typically off-white to pale yellow) or viscous oil |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water |
| Key Functional Groups | Methyl Ester (-COOMe), Thioether (-SMe), Fluoride (-F) |
| SMILES | COC(=O)C1=C(SC)C=CC(F)=C1 |
Synthetic Methodology
The synthesis of Methyl 5-fluoro-2-(methylthio)benzoate relies on the principles of Nucleophilic Aromatic Substitution (SₙAr) .[2] The most robust and scalable route exploits the electronic differentiation between the two halogen positions in the precursor, Methyl 2,5-difluorobenzoate.
Primary Route: Regioselective SₙAr
This protocol utilizes the "Ortho-Effect," where the ester group at C1 activates the fluorine at C2 towards nucleophilic attack, while the fluorine at C5 remains deactivated due to its meta positioning relative to the electron-withdrawing carbonyl.
-
Precursor: Methyl 2,5-difluorobenzoate (CAS 362601-90-9).[3]
-
Reagent: Sodium thiomethoxide (NaSMe).[4]
-
Solvent: DMF or DMSO (Polar aprotic solvents enhance the nucleophilicity of the thiolate).
-
Conditions: 0°C to Room Temperature.
Mechanism & Causality:
-
Activation: The carbonyl group of the ester withdraws electron density from the ring, specifically creating a positive potential at the ortho (C2) and para (C4) positions.
-
Attack: The thiomethoxide anion (MeS⁻) attacks C2, forming a resonance-stabilized Meisenheimer complex.
-
Elimination: The fluoride ion is ejected, restoring aromaticity. The C5 fluorine is not displaced because the negative charge in the hypothetical meta-Meisenheimer complex cannot be delocalized onto the carbonyl oxygen.
Alternative Route: Esterification
If the carboxylic acid precursor, 5-fluoro-2-(methylthio)benzoic acid , is available, standard acid-catalyzed esterification (Fischer esterification) or alkylation with methyl iodide/base can be employed.
-
Reagents: MeOH, H₂SO₄ (cat.) OR MeI, K₂CO₃, DMF.
-
Note: This route is less convergent if the acid itself must be made via SₙAr.
Caption: Regioselective synthesis via SₙAr. The ester group directs the thiolate nucleophile exclusively to the C2 position.
Reactivity Profile & Applications
Methyl 5-fluoro-2-(methylthio)benzoate is not merely an endpoint; it is a "divergent scaffold." The thioether and ester groups allow for orthogonal functionalization.
Oxidation to Sulfones (The "Switch" Strategy)
The methylthio group (-SMe) is a poor leaving group. However, it can be oxidized to a sulfoxide (-SOMe) or sulfone (-SO₂Me). The sulfone is a powerful electron-withdrawing group and an excellent leaving group.
-
Reagents: m-CPBA (meta-chloroperoxybenzoic acid) or Oxone®.
-
Utility: Converts the C2 position into a highly electrophilic center, allowing for a second SₙAr reaction with amines or alkoxides to create 2-amino-5-fluorobenzoates.
Cyclization to Heterocycles
The proximity of the C1-Ester and C2-Thioether allows for cyclization reactions.
-
Benzisothiazoles: Treatment with hydroxylamine-O-sulfonic acid can lead to N-S bond formation.
-
Quinazolines: Condensation with amidines or guanidines (often requiring prior conversion of the ester to an amide) yields fluorinated quinazoline cores, a privileged scaffold in kinase inhibitors (e.g., EGFR inhibitors).
Medicinal Chemistry Utility[8]
-
Fluorine Substitution (C5): The fluorine atom at C5 is metabolically robust. It blocks the C5 position from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, extending the half-life of the final drug molecule. It also modulates the lipophilicity (LogP) and pKa of the benzoic acid core.
-
Bioisosterism: The thioether can act as a lipophilic spacer or be oxidized to mimic carbonyls or sulfonyls in binding pockets.
Caption: Divergent synthetic pathways. The thioether enables a "switch" to nucleophilic displacement via oxidation.
Handling & Safety Protocols
While specific toxicological data for this exact ester may be limited, data from the acid precursor and analogous benzoates dictates the following safety profile.
-
Hazard Classification (GHS):
-
Handling:
-
Perform all synthesis involving thiomethoxide in a fume hood due to the potential evolution of methanethiol (stench/toxic) if acidified.
-
Use bleach (sodium hypochlorite) to quench glassware and waste streams to oxidize any residual sulfides/thiols, neutralizing odors.
-
References
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BenchChem. Methyl 5-fluoro-2-(methylthio)benzoate Product Analysis and Retrosynthesis. Retrieved from
-
Sigma-Aldrich. Methyl 2,5-difluorobenzoate (Precursor) Product Sheet. Retrieved from
-
National Institutes of Health (PubChem). Compound Summary: Methyl 2,5-difluorobenzoate. Retrieved from
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SₙAr) Mechanisms. Retrieved from
-
Fluorochem. Safety Data Sheet: 2-Fluoro-5-(methylthio)benzoic acid. Retrieved from
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Technical Monograph: 2-Fluoro-5-(methylthio)benzoic acid
The following technical guide provides an in-depth analysis of 2-Fluoro-5-(methylthio)benzoic acid (CAS 57318-98-6) . This document is structured to serve researchers and drug development professionals, focusing on the compound's utility as a pharmacophore building block, its synthesis, and analytical characterization.
CAS Registry Number: 57318-98-6 Chemical Formula: C₈H₇FO₂S Molecular Weight: 186.20 g/mol
Executive Summary
2-Fluoro-5-(methylthio)benzoic acid is a specialized fluorinated intermediate used primarily in the synthesis of bioactive small molecules. Its structure combines a benzoic acid moiety (for amide/ester coupling), a fluorine atom at the C2 position (conferring metabolic stability and electronic modulation), and a methylthio (-SMe) group at C5 .
This specific substitution pattern is highly valuable in medicinal chemistry. The para-relationship between the fluorine and the thioether allows for unique electronic push-pull systems in derived inhibitors. Furthermore, the methylthio group serves as a lipophilic handle that can be selectively oxidized to sulfoxides or sulfones, offering a tunable "metabolic switch" during lead optimization.
Physicochemical Profile
The following data aggregates experimental and predicted values essential for handling and formulation.
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Purity (Typical) | ≥ 98% (HPLC) | Standard commercial grade |
| Melting Point | 142–146 °C (Predicted) | Experimental determination recommended |
| Boiling Point | ~313.3 ± 32.0 °C | Predicted at 760 mmHg |
| Density | ~1.36 g/cm³ | Predicted |
| pKa (Acid) | 3.12 ± 0.10 | Predicted (Carboxylic acid) |
| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water |
| Stability | Air-sensitive (Thioether) | Store under Nitrogen at 2–8°C |
Critical Handling Note: The thioether moiety (-SMe) is susceptible to oxidation by atmospheric oxygen over time, forming the sulfoxide (S=O). It is imperative to store this compound under an inert atmosphere (Nitrogen or Argon) to maintain purity.
Synthetic Methodologies
To ensure high fidelity in research applications, we present two primary synthetic routes. The Palladium-Catalyzed C-S Coupling is the preferred method for high yield and regioselectivity.
Route A: Pd-Catalyzed C-S Cross-Coupling (Recommended)
This route utilizes 2-Fluoro-5-bromobenzoic acid as the starting material. The C-Br bond is selectively reactive towards Pd-insertion compared to the C-F bond, ensuring the fluorine remains intact.
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Transmetallation: Sodium thiomethoxide (NaSMe) transfers the -SMe group.
-
Reductive Elimination: Formation of the C-S bond and regeneration of Pd(0).
Route B: Nucleophilic Aromatic Substitution (SnAr)
Applicable if starting from 2,5-Difluorobenzoic acid . However, this route requires careful temperature control to avoid bis-substitution or substitution at the C2 fluorine (though C5 is activated, C2 is also vulnerable).
Synthesis Workflow Diagram
The following diagram illustrates the logic flow for selecting the synthesis route based on available precursors.
Figure 1: Strategic synthesis pathways for 2-Fluoro-5-(methylthio)benzoic acid.
Analytical Characterization (QC/QA)
Trustworthiness in data relies on rigorous characterization. The following spectral features are diagnostic for CAS 57318-98-6.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.2 ppm (br s, 1H): Carboxylic acid (-COOH).
-
δ 7.85 ppm (dd, 1H): H6 proton (ortho to COOH, meta to F). Shows coupling to F (small) and H4.
-
δ 7.50 ppm (m, 1H): H4 proton.
-
δ 7.25 ppm (dd, 1H): H3 proton (ortho to F). Large coupling constant with ¹⁹F.
-
δ 2.50 ppm (s, 3H): Methylthio group (-SCH₃). Note: May overlap with DMSO solvent residual peak; use CDCl₃ if necessary.
-
-
¹⁹F NMR:
-
Single peak around -110 to -120 ppm , typical for ortho-substituted benzoic acids.
-
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm.
-
Retention Time: Expected to be relatively non-polar due to the -SMe group; elutes later than the sulfoxide impurity.
Biological Application & Mechanism
In drug discovery, CAS 57318-98-6 is utilized to synthesize SGLT2 inhibitors , antibacterials , and kinase inhibitors .
Structural Activity Relationship (SAR) Logic
-
Ortho-Fluorine:
-
Conformation Lock: The fluorine atom creates an electrostatic repulsion with the carbonyl oxygen, forcing the carboxyl group out of planarity or locking a specific conformation, which can enhance binding selectivity.
-
Metabolic Block: Prevents hydroxylation at the C2 position.
-
-
Meta-Methylthio:
-
Bioisostere: Acts as a lipophilic replacement for a methoxy (-OMe) group but with weaker H-bond accepting capability.
-
Metabolic Handle: The sulfur can be oxidized in vivo to a sulfoxide (chiral) or sulfone. This is often used in "prodrug-like" strategies where the polarity of the molecule changes during metabolism.
-
Figure 2: Predicted metabolic oxidation pathway of the methylthio moiety.
Experimental Protocol: Amide Coupling
A common use of this acid is coupling to amines. Below is a self-validating protocol using HATU.
Reagents:
-
2-Fluoro-5-(methylthio)benzoic acid (1.0 eq)
-
Amine partner (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (Anhydrous)
Procedure:
-
Dissolution: Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration) under Nitrogen.
-
Activation: Add DIPEA followed by HATU. Stir for 5 minutes at Room Temperature (RT). Checkpoint: Solution should turn slightly yellow.
-
Coupling: Add the amine partner. Stir at RT for 2–4 hours.
-
Monitoring: Check via LC-MS. Look for the disappearance of the acid mass (M-H)⁻: 185.2 and appearance of Product Mass.
-
Workup: Dilute with Ethyl Acetate, wash with 1M HCl (remove unreacted amine), sat. NaHCO₃ (remove unreacted acid), and Brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: 2–8°C . Hygroscopic and sensitive to oxidation. Keep container tightly closed.
References
Technical Whitepaper: Spectral Analysis of Methyl 5-fluoro-2-(methylthio)benzoate
This guide provides a comprehensive technical analysis of Methyl 5-fluoro-2-(methylthio)benzoate , tailored for researchers in medicinal chemistry and analytical science.
Executive Summary
Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8) is a specialized fluorinated building block used primarily in the synthesis of fused heterocycles (e.g., benzothiazoles, quinazolines) for kinase and PARP inhibitor development. Its structural core—a benzoate ester functionalized with both a hard electrophile (fluorine) and a soft nucleophile (methylthio)—presents unique spectroscopic signatures. This guide details the structural elucidation of this compound using NMR (
Structural Context & Synthetic Origin
Understanding the synthesis is critical for anticipating impurities. This compound is typically synthesized via Nucleophilic Aromatic Substitution (S
-
Precursor: Methyl 2,5-difluorobenzoate.
-
Reagent: Sodium thiomethoxide (NaSMe).
-
Mechanism: The ester group at C1 acts as an Electron Withdrawing Group (EWG), activating the ortho (C2) and para (C4) positions. However, the C2 position in methyl 2,5-difluorobenzoate is sterically more accessible and electronically activated by the inductive effect of the adjacent carbonyl, leading to high regioselectivity for C2 substitution over C5 [1].
Impurity Profile
-
Hydrolysis Product: 5-fluoro-2-(methylthio)benzoic acid (broad OH stretch in IR).
-
Regioisomer: Methyl 2-fluoro-5-(methylthio)benzoate (rare, requires S
Ar at unactivated meta position). -
Bis-substitution: Methyl 2,5-bis(methylthio)benzoate (if excess NaSMe is used).
Visualization: Synthesis & Impurity Logic
Caption: Figure 1. Regioselective synthesis pathway and potential impurity generation nodes.
Experimental Protocols
To ensure reproducibility, the following sample preparation protocols are recommended.
Nuclear Magnetic Resonance (NMR)
-
Solvent: Chloroform-d (CDCl
) is preferred. DMSO- may be used if solubility is an issue, but CDCl provides sharper resolution for coupling constants. -
Concentration: 10–15 mg in 0.6 mL solvent for
H; 30–50 mg for C. -
Reference: TMS (0.00 ppm) or residual CHCl
(7.26 ppm).
Mass Spectrometry (GC-MS/LC-MS)
-
Ionization: Electron Impact (EI, 70 eV) for structural fingerprinting; Electrospray Ionization (ESI+) for molecular weight confirmation.
-
Solvent: Methanol or Acetonitrile (LC grade).
Infrared Spectroscopy (FT-IR)
-
Method: ATR (Attenuated Total Reflectance) on neat oil/solid.
-
Resolution: 4 cm
, 16 scans.
Spectral Analysis & Interpretation
Mass Spectrometry (EI-MS)
The mass spectrum provides the first line of identity confirmation.
Key Fragments:
-
Molecular Ion (
): m/z 200. The presence of Sulfur is confirmed by the isotope peak ( S) at m/z 202, with an intensity of ~4.5% relative to the parent ion. -
Base Peak (
): m/z 169. Cleavage of the methoxy group from the ester is the dominant fragmentation pathway, forming a stable acylium ion [2]. -
Secondary Fragment (
): m/z 141. Loss of carbon monoxide from the acylium ion.
| m/z | Identity | Interpretation |
| 200 | Molecular Ion (C | |
| 202 | ||
| 169 | Acylium ion (Base Peak) | |
| 141 | Loss of CO from m/z 169 |
Visualization: Fragmentation Pathway
Caption: Figure 2. EI-MS fragmentation logic showing the dominant acylium ion pathway.
Infrared Spectroscopy (FT-IR)
The IR spectrum validates the functional groups.
-
Ester Carbonyl (
): A strong, sharp band at 1720–1735 cm . This is characteristic of conjugated benzoate esters. -
C-F Stretch: Strong bands in the 1200–1250 cm
region. -
C-H Stretch: Weak aromatic C-H (>3000 cm
) and aliphatic C-H (2950 cm from O-Me and S-Me).
Nuclear Magnetic Resonance (NMR)
H NMR (Proton) Analysis
The aromatic region requires careful analysis of spin-spin coupling due to the presence of Fluorine (
Predicted Shifts & Multiplicities (CDCl
| Proton | Multiplicity | Coupling Constants ( | Assignment Logic | |
| H-6 | 7.65 - 7.75 | dd | Ortho to Ester (deshielded). Ortho to F. | |
| H-3 | 7.25 - 7.35 | dd | Ortho to SMe (shielded). Meta to F. | |
| H-4 | 7.10 - 7.20 | td (or ddd) | Meta to SMe. Ortho to F. | |
| COOC | 3.92 | s | - | Methyl Ester singlet. |
| S-C | 2.45 | s | - | Thioether methyl singlet. |
Detailed Coupling Analysis:
-
H-6 (dd): Located ortho to the ester (deshielding zone) and ortho to the Fluorine. It shows a large
coupling (~8-9 Hz) and a small meta coupling to H-4. -
H-4 (td): Located ortho to Fluorine and meta to the SMe group. It couples to F (
), H-3 ( ), and H-6 ( ). Since and are often similar (~8 Hz), this appears as a pseudo-triplet of doublets (td). -
H-3 (dd): Located ortho to the SMe group. SMe is an electron donor by resonance, shielding this proton relative to H-6. It shows
ortho coupling to H-4 and meta coupling to Fluorine (~5 Hz).
C NMR Analysis
Carbon-Fluorine coupling (
-
C=O: ~166 ppm (s or d,
Hz). -
C-5 (C-F): ~160 ppm (d,
Hz). Large doublet. -
C-2 (C-SMe): ~140 ppm (d,
). Shifted downfield by SMe. -
C-6: ~116 ppm (d,
Hz). -
C-4: ~120 ppm (d,
Hz). -
OCH
: ~52.5 ppm. -
SCH
: ~16.0 ppm.
Quality Control & Troubleshooting
When analyzing this compound, specific deviations indicate process failures.
-
Broad peak at 11.0 ppm (
H): Indicates hydrolysis to the benzoic acid (Impurity B). -
Extra Singlet at 2.50 ppm: Indicates presence of bis-methylthio impurity (Impurity A), where the Fluorine has also been displaced by SMe (rare, but possible under harsh conditions).
-
Missing F-coupling: If the aromatic signals are simple doublets without extra splitting, the Fluorine atom may be absent (starting material error) or displaced.
References
-
Regioselectivity in S
Ar Reactions: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of Some 2,4-Dinitrohalobenzenes with Piperidine." Chemical Reviews. (Foundational text on S Ar activation). -
Mass Spectrometry of Benzoate Esters: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Fluorine-Proton Coupling Constants: Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley.
-
Compound Registry: Methyl 5-fluoro-2-(methylthio)benzoate (CAS 1879026-30-8).
Solubility Profiling & Process Engineering: Methyl 5-fluoro-2-(methylthio)benzoate
Executive Summary
Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8) is a specialized synthetic intermediate utilized primarily in the development of fluorinated bioactive scaffolds and kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its three functional handles: the electrophilic methyl ester, the nucleophilic (and oxidizable) thioether, and the metabolically stable fluorine substituent.
This technical guide provides a rigorous analysis of its solubility profile, stability concerns, and experimental protocols for characterization. As specific solubility data for this intermediate is often proprietary or sparse in public repositories, this guide synthesizes physicochemical principles with standard industrial protocols to enable researchers to generate validated data.
Physicochemical Characterization & Structural Logic
To predict solubility and stability, one must analyze the molecular architecture. The compound (C₉H₉FO₂S, MW: 200.23 g/mol ) exhibits a "Push-Pull" electronic character on the benzene ring.
-
The Fluorine Atom (C-5): High electronegativity withdraws electron density inductively (-I effect), increasing the acidity of the aromatic ring protons and enhancing lipophilicity (LogP) compared to the non-fluorinated analog.
-
The Methylthio Group (C-2): A soft nucleophile. Its presence significantly increases lipophilicity but introduces a risk of oxidation to sulfoxides (S=O) or sulfones (O=S=O).
-
The Methyl Ester: Defines the molecule as a moderately polar aprotic species, insoluble in water but highly miscible with organic solvents.
Predicted Physicochemical Parameters
| Parameter | Estimated Range | Rationale |
| LogP (Octanol/Water) | 2.5 – 3.2 | Lipophilic nature of S-Me and F substituents on a benzoate core. |
| Water Solubility | < 0.1 mg/mL | High lipophilicity; lacks H-bond donors. |
| pKa (Conjugate Acid) | ~2.4 (Acid form) | Ester itself has no acidic protons; hydrolysis yields the acid. |
| Physical State | Low-melting Solid / Oil | Ortho-substitution often disrupts crystal packing, lowering melting points. |
Solubility Profile & Solvent Selection
The solubility profile is critical for reaction solvent selection (synthesis) and formulation (bioassays). The following classification is derived from the compound's polarity index and functional group analysis.
Solubility Classification Table
| Solvent Class | Representative Solvents | Solubility Prediction | Operational Notes |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Recommended for Stock Solutions. Excellent stability; ideal for biological assays. |
| Chlorinated | DCM, Chloroform | High (>100 mg/mL) | Ideal for extraction and transport. |
| Esters/Ethers | Ethyl Acetate, THF | High (>50 mg/mL) | Preferred for reaction solvents and crystallization. |
| Alcohols | Methanol, Ethanol | Moderate (10-50 mg/mL) | Caution: Risk of transesterification (exchange of O-Me with O-Et) if catalyzed by base/acid. |
| Hydrocarbons | Hexanes, Heptane | Low-Moderate (<10 mg/mL) | Useful as an anti-solvent for recrystallization. |
| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | Requires co-solvent (e.g., 1% DMSO) for biological testing. |
Stability Warning: The Thioether Liability
The methylthio group is susceptible to oxidation. Avoid solvents containing peroxides (e.g., uninhibited ethers/THF) or strong oxidizers, which will convert the intermediate into the sulfoxide impurity.
Experimental Protocol: Determination of Thermodynamic Solubility
Do not rely solely on predictions. Use the following Shake-Flask Method (adapted from OECD Guideline 105) to determine the exact solubility limit for your specific batch.
Workflow Visualization
The following diagram outlines the logical flow for determining solubility and validating the stability of the solute during the process.
Figure 1: Step-by-step workflow for thermodynamic solubility determination with integrated stability checkpoints.
Detailed Methodology
-
Preparation: Add excess Methyl 5-fluoro-2-(methylthio)benzoate (approx. 10 mg) to a glass vial.
-
Solvation: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).
-
Equilibration: Agitate the suspension at 25°C for 24 hours. Ensure solid remains visible (saturation).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (avoid Nylon filters which may bind lipophilic compounds).
-
Quantification: Analyze the filtrate via HPLC-UV (Detection at 254 nm).
-
Calibration: Construct a standard curve using DMSO stock solutions (0.01 – 1.0 mg/mL).
-
Calculation:
-
Application in Synthesis & Purification[1]
Reaction Solvent Engineering
When using this intermediate in nucleophilic aromatic substitution (
-
Preferred: DMF or NMP. High boiling points allow for thermal acceleration, and high solubility ensures homogenous kinetics.
-
Avoid: Water-miscible alcohols if the reaction involves strong nucleophiles that could attack the ester.
Purification Strategy (Chromatography)
Due to its lipophilicity (LogP ~2.5+), Normal Phase Chromatography is highly effective.
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Hexanes/Ethyl Acetate gradient.
-
Elution: The compound is relatively non-polar. Expect elution at 5-15% Ethyl Acetate in Hexanes.
-
Visualization: UV active (Benzene ring).
-
Reaction Pathway Logic
The following diagram illustrates the reactivity profile and how solvent choice impacts the pathway.
Figure 2: Reactivity map highlighting synthetic pathways and potential solvent-induced impurities.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 5-fluoro-2-methyl-3-nitrobenzoate (Analogous Structure). Retrieved March 6, 2026, from [Link]
-
Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Retrieved March 6, 2026, from [Link]
"discovery and history of Methyl 5-fluoro-2-(methylthio)benzoate"
Whitepaper: Advanced Synthetic Intermediates in Modern Drug Discovery Topic: Discovery, Synthesis, and Application of Methyl 5-fluoro-2-(methylthio)benzoate Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
In the modern era of rational drug design, the reliance on highly functionalized, low-molecular-weight building blocks has accelerated the discovery of targeted therapeutics. Emerging prominently in the mid-2010s as a specialized advanced synthetic intermediate, Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8)[1] represents a masterclass in strategic heteroatom placement.
This compound is rarely the final Active Pharmaceutical Ingredient (API); rather, it is a highly versatile precursor[2]. Its architectural value lies in the triad of its functional groups:
-
The Fluorine Atom (C5): Acts as a bioisostere for hydrogen, significantly enhancing metabolic stability while modulating the pKa and lipophilicity of the overall scaffold[2].
-
The Methylthio Group (C2): Serves a dual purpose. In early-stage screening, it acts as a lipophilic electron-donating group. In late-stage synthesis, it can be oxidized to a sulfoxide or sulfone, transforming it into a potent leaving group for nucleophilic aromatic substitution (SNAr)[2].
-
The Methyl Ester (C1): Provides a stable protecting group for the carboxylic acid during upstream cross-coupling reactions, which can later be unmasked via saponification for amide bond formation[2].
Physicochemical Profiling
Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in biphasic reaction mixtures and chromatographic purification.
Table 1: Core Physicochemical Properties [3]
| Property | Value | Scientific Implication |
| Chemical Name | Methyl 5-fluoro-2-(methylthio)benzoate | Nomenclature defining regiochemistry. |
| CAS Registry Number | 1879026-30-8 | Unique identifier for commercial sourcing. |
| Molecular Formula | C9H9FO2S | Indicates a high degree of heteroatom density. |
| Molecular Weight | 200.23 g/mol | Low MW ensures it remains within Lipinski's limits after coupling. |
| InChI Key | RRCCOZVVTBFBDJ-UHFFFAOYSA-N | Standardized structural identifier[4]. |
Retrosynthetic Logic and Structural Assembly
Retrosynthetic analysis provides a logical framework for constructing this polyfunctionalized core[2]. The most scalable and atom-economical route utilizes a late-stage esterification approach, tracing back to commercially available fluorinated benzoic acids.
Fig 1: Retrosynthetic deconstruction of the core scaffold.
Causality in Disconnection Strategy: Why perform the SNAr reaction on the free acid rather than the ester? The carboxylic acid moiety is highly electron-withdrawing, activating the ortho-fluorine (C2) via inductive effects. More importantly, performing the SNAr on the free acid allows for a highly efficient acid-base extraction during workup, eliminating the need for early-stage column chromatography and ensuring a self-validating purification step.
Validated Synthetic Methodologies
The following protocols represent a robust, field-proven workflow for synthesizing Methyl 5-fluoro-2-(methylthio)benzoate.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
Objective: Introduction of the methylthio ether at the C2 position.
-
Preparation: Charge a flame-dried, 500 mL round-bottom flask with 2,5-difluorobenzoic acid (1.0 equiv, 50 mmol) and anhydrous N,N-Dimethylformamide (DMF) (150 mL) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Controlling the exotherm prevents competitive attack at the C5 position, ensuring strict regioselectivity.
-
Nucleophile Addition: Add Sodium thiomethoxide (NaSMe) (2.1 equiv, 105 mmol) portion-wise over 15 minutes. Rationale: The first equivalent deprotonates the carboxylic acid to form the carboxylate salt; the second equivalent acts as the nucleophile for the SNAr displacement.
-
Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25 °C) for 4 hours. Monitor completion via LC-MS.
-
Workup (Self-Validating Purification): Quench the reaction by pouring it into 500 mL of crushed ice. Slowly acidify the aqueous mixture with 1M HCl until pH 2 is reached. The intermediate, 5-fluoro-2-(methylthio)benzoic acid, will precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum.
Protocol 2: Fischer Esterification
Objective: Masking the carboxylic acid to form the target ester[2].
-
Preparation: Suspend the isolated 5-fluoro-2-(methylthio)benzoic acid (1.0 equiv) in anhydrous Methanol (10 volumes).
-
Catalysis: Add concentrated Sulfuric Acid (H2SO4) (0.1 equiv) dropwise.
-
Reflux: Heat the mixture to reflux (65 °C) for 12 hours. The suspension will become a homogeneous solution as the ester forms.
-
Isolation: Concentrate the methanol in vacuo. Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (to remove unreacted acid) and brine.
-
Final Polish: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield Methyl 5-fluoro-2-(methylthio)benzoate as a pale yellow oil/low-melting solid.
Table 2: Reaction Optimization Metrics
| Step | Key Reagents | Temp (°C) | Time (h) | Expected Yield | Purity (HPLC) |
| 1. SNAr | NaSMe, DMF | 0 to 25 | 4.0 | 85 - 90% | >98% |
| 2. Esterification | MeOH, cat. H2SO4 | 65 | 12.0 | 92 - 95% | >99% |
Downstream Reactivity & Medicinal Chemistry Workflows
The true utility of Methyl 5-fluoro-2-(methylthio)benzoate is unlocked during late-stage scaffold diversification. The molecule offers two orthogonal vectors for functionalization: the ester group and the thioether group[2].
Fig 2: Divergent downstream functionalization pathways.
Pathway A: Saponification and Amide Coupling
The benzoate moiety can undergo basic hydrolysis (saponification) using LiOH in a THF/Water mixture to yield the corresponding carboxylic acid[2]. Basic hydrolysis is preferred over acidic conditions due to higher yields and the avoidance of thioether degradation[2]. The resulting acid is subsequently activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form robust amide linkages with complex aliphatic or aromatic amines—a ubiquitous motif in kinase inhibitors.
Pathway B: Thioether Oxidation and Traceless Directing
In a highly strategic maneuver, the methylthio group can be oxidized using meta-chloroperoxybenzoic acid (mCPBA). Treatment with 2.0+ equivalents of mCPBA smoothly converts the thioether to a methylsulfone. The sulfone is a powerful electron-withdrawing group that highly activates the C2 position. This allows the sulfone to act as a "traceless" directing group; it can be displaced via a secondary SNAr reaction by primary or secondary amines, yielding 2-amino-5-fluorobenzamide derivatives that are highly prized in oncology and CNS drug discovery.
References
- Benchchem. "Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8".
- Sigma-Aldrich. "Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8".
- ChemicalBook. "Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8".
Sources
- 1. Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8 [m.chemicalbook.com]
- 2. Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8 | Benchchem [benchchem.com]
- 3. Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8 [sigmaaldrich.com]
- 4. Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Safe Handling of Methyl 5-fluoro-2-(methylthio)benzoate
For Research, Scientific, and Drug Development Professionals
Introduction: Navigating the Safety Profile of a Novel Synthetic Intermediate
Methyl 5-fluoro-2-(methylthio)benzoate (CAS No. 1879026-30-8) is an advanced synthetic intermediate valuable for its unique combination of a fluorine atom, a thioether group, and a methyl ester functionality on a benzene ring. This strategic arrangement of functional groups makes it a key building block in medicinal chemistry and materials science, offering pathways to more complex, biologically active compounds. The presence of fluorine can significantly alter physicochemical properties like metabolic stability and binding affinity, while the thioether and ester groups provide versatile handles for further synthetic transformations.
However, as a relatively novel compound, comprehensive toxicological and safety data for Methyl 5-fluoro-2-(methylthio)benzoate are not extensively documented in public literature. This guide, therefore, adopts a first-principles approach to safety, drawing from the known characteristics of its constituent functional groups—fluorinated benzoic acids and thioanisoles—to establish a robust framework for safe handling, storage, and emergency procedures. The protocols outlined herein are designed to be self-validating, encouraging a culture of caution and preparedness when working with chemicals whose properties are not fully characterized.
Section 1: Chemical & Physical Properties
Understanding the fundamental properties of a compound is the first step in ensuring its safe handling. The available data for Methyl 5-fluoro-2-(methylthio)benzoate is summarized below.
| Property | Value | Source |
| Chemical Name | Methyl 5-fluoro-2-(methylthio)benzoate | - |
| CAS Number | 1879026-30-8 | [1][2] |
| Molecular Formula | C₉H₉FO₂S | [2] |
| Molecular Weight | 200.23 g/mol | [1][2] |
| InChI Key | RRCCOZVVTBFBDJ-UHFFFAOYSA-N | [1][2] |
| Appearance | Not specified; likely a solid or liquid. | - |
| Purity | Typically ≥97% for research grades. | [2] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Expected to be soluble in common organic solvents. | - |
| Stability | Stable under recommended storage conditions. | [3] |
Section 2: Hazard Identification & Risk Assessment
-
Fluorinated Benzoic Acid Derivatives: Compounds in this class, such as 2-fluorobenzoic acid and 4-fluorobenzoic acid, are consistently classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][4][5] It is prudent to assume that Methyl 5-fluoro-2-(methylthio)benzoate presents similar irritant hazards.
-
Thioanisole (Methylthiobenzene) Moiety: Thioanisoles are known for their strong, unpleasant stench.[3][6] While not always indicative of high toxicity, a strong odor necessitates handling in well-ventilated areas to avoid discomfort and potential unknown effects of inhalation. Thioanisole itself is also a combustible liquid.[3]
-
Overall Assessment: Based on this analysis, Methyl 5-fluoro-2-(methylthio)benzoate should be handled as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin, and is expected to be an irritant to the eyes, skin, and respiratory system. The toxicological properties have not been thoroughly investigated, and all personnel must treat it with the caution afforded to a new chemical entity.
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The following engineering controls and PPE are mandatory when handling Methyl 5-fluoro-2-(methylthio)benzoate.
Engineering Controls
-
Chemical Fume Hood: All weighing, transferring, and reaction setup operations must be performed inside a certified chemical fume hood to control vapor and potential dust exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[1][5]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][5]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at a minimum. A face shield should be worn in situations with a higher risk of splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact. Dispose of contaminated gloves immediately.
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron and sleeves are recommended.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, or in the event of a ventilation failure, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge should be used.
Section 4: Safe Handling & Experimental Workflow
Adherence to a strict protocol is essential for minimizing risk. The following workflow provides a step-by-step guide for the safe handling of Methyl 5-fluoro-2-(methylthio)benzoate from receipt to disposal.
Workflow Diagram: Safe Handling Protocol
Caption: Safe handling workflow for Methyl 5-fluoro-2-(methylthio)benzoate.
Step-by-Step Protocol
-
Receiving and Inspection:
-
Upon receipt, verify the chemical name and CAS number (1879026-30-8) on the manufacturer's label.
-
Inspect the container for any signs of damage or leakage. If compromised, follow emergency spill procedures.
-
-
Storage:
-
Handling and Use (inside a chemical fume hood):
-
Before handling, ensure all engineering controls are operational and you are wearing the appropriate PPE.
-
Prepare your work surface by covering it with absorbent, disposable bench paper.
-
If the material is a solid, avoid creating dust. If it is a liquid, avoid generating aerosols.[2][7]
-
Use clean, dry glassware and tools (e.g., spatulas, syringes).
-
Weigh the required amount in a tared container. Immediately and securely reseal the main container.
-
Perform all subsequent dilutions and additions within the fume hood.
-
-
Decontamination and Waste Disposal:
-
After handling, wipe down the work surface and any equipment used.
-
Dispose of all contaminated materials (gloves, bench paper, pipette tips) in a designated hazardous waste container.
-
Waste Methyl 5-fluoro-2-(methylthio)benzoate and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8] Do not pour down the drain.
-
Wash hands thoroughly with soap and water after work is complete.
-
Section 5: Emergency Procedures
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill and Leak Response
-
Small Spills:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing full PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand, or chemical absorbent). For solid spills, gently sweep up the material to avoid creating dust.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up the spill without specialized training and equipment.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.
-
Unsuitable Extinguishing Media: A water jet may spread the fire.
-
Hazards from Combustion: In a fire, toxic and corrosive fumes may be released, including carbon oxides (CO, CO₂), sulfur oxides, and hydrogen fluoride.
-
Firefighter Protection: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).
Section 6: Conclusion
Methyl 5-fluoro-2-(methylthio)benzoate is a valuable research chemical with a safety profile that must be inferred from its chemical structure due to a lack of comprehensive data. By treating it as a potential irritant and a compound with unknown toxicity, and by adhering to the rigorous engineering controls, personal protective equipment standards, and handling protocols detailed in this guide, researchers can work with this intermediate safely and effectively. The core principle is one of informed caution: always prioritize safety and assume the highest level of risk consistent with the available chemical knowledge.
References
- Benchchem. (n.d.). Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8.
- Sigma-Aldrich. (n.d.). Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8.
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Fluorobenzoic acid. Retrieved from [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Fluorobenzoic acid.
- ThermoFisher Scientific. (2025, September 5). SAFETY DATA SHEET - 2-Fluorobenzoic acid.
- Apollo Scientific. (2015, April 16). SAFETY DATA SHEET - 4-FLUOROBENZOIC ACID.
- Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - Thioanisole.
- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - Methyl Benzoate.
- Santa Cruz Biotechnology. (n.d.). Thioanisole.
- Unspecified Supplier. (2014, November 2). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Methyl 2-(methylthio)benzoate.
- CPAchem Ltd. (2023, December 14). Safety data sheet - Methyl benzoate.
- Alfa Aesar. (2011, June 1). Material Safety Data Sheet - Methyl benzoate.
- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET - Caesium carbonate.
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.es [fishersci.es]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. carlroth.com [carlroth.com]
- 8. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Note: Strategic Utilization of Methyl 5-fluoro-2-(methylthio)benzoate in Advanced Organic Synthesis
Executive Summary & Mechanistic Rationale
Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8) stands as a prime example of an advanced synthetic intermediate[1]. Rather than serving as a final therapeutic agent, it is meticulously designed as a versatile building block for the convergent synthesis of complex, biologically active compounds and advanced organic materials[1]. Its synthetic utility is driven by the orthogonal reactivity of its three primary structural motifs:
-
The Aryl Fluoride (C5 Position): The introduction of a fluorine atom is a cornerstone of modern molecular design[2]. As the most electronegative element, it significantly modulates the pKa of adjacent functional groups and enhances the oxidative resistance of the aromatic ring[1]. In medicinal chemistry, the C–F bond acts as a bioisostere for C–H; it increases lipophilicity and membrane permeability without adding significant steric bulk, thereby improving metabolic stability[1].
-
The Methylthio Group (C2 Position): This thioether moiety serves as a redox-active handle[1]. It can be chemoselectively oxidized to sulfoxides or sulfones—strong hydrogen bond acceptors in pharmacophores—or utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Liebeskind-Srogl coupling) to construct larger conjugated systems[1].
-
The Methyl Ester (Benzoate Core): The ester acts as a stable protecting group for the carboxylic acid during upstream synthesis. It provides a reliable site for nucleophilic acyl substitution, enabling facile unmasking via saponification for subsequent amide bond formation[1].
Physicochemical Profile
The following table summarizes the foundational quantitative data and structural parameters of the core intermediate.
| Property | Value |
| Chemical Name | Methyl 5-fluoro-2-(methylthio)benzoate |
| CAS Number | 1879026-30-8 |
| Molecular Formula | C9H9FO2S |
| Molecular Weight | 200.23 g/mol [1] |
| InChI Key | RRCCOZVVTBFBDJ-UHFFFAOYSA-N[2] |
| Key Functional Groups | Aryl Fluoride, Thioether, Methyl Ester |
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems , incorporating in-process analytical checks and explicit mechanistic causality for every experimental choice.
Protocol A: Saponification to 5-Fluoro-2-(methylthio)benzoic acid
Objective: Cleave the methyl ester to reveal the free carboxylic acid (CAS: 1256727-01-1)[3] for downstream library generation. Causality & Logic: Basic hydrolysis (saponification) is preferred over acidic conditions because it delivers higher yields, a cleaner reaction profile, and prevents unwanted cleavage or oxidation of the sensitive thioether group[1]. The reaction is thermodynamically driven by the irreversible formation of the carboxylate salt.
-
Initiation: Dissolve Methyl 5-fluoro-2-(methylthio)benzoate (1.0 eq) in a 3:1 mixture of Methanol/Water to achieve a 0.2 M concentration.
-
Causality: The mixed solvent system bridges the polarity gap; methanol ensures complete solvation of the lipophilic ester, while water solubilizes the inorganic base[1].
-
-
Reagent Addition: Add Sodium Hydroxide (NaOH, 2.5 eq) portion-wise at room temperature.
-
Propagation: Elevate the reaction temperature to 60°C and stir for 2–4 hours.
-
Causality: Heating accelerates the nucleophilic acyl substitution, where the hydroxide ion directly attacks the electrophilic carbonyl carbon[1].
-
-
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The disappearance of the high-Rf ester spot and the appearance of a baseline spot (the highly polar carboxylate salt) validates reaction completion.
-
Workup & Isolation: Cool the mixture to 0°C and acidify dropwise with 1M HCl until pH 2–3 is reached.
-
Causality: Acidification protonates the carboxylate, precipitating the free 5-fluoro-2-(methylthio)benzoic acid out of the aqueous solution[2]. Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.
-
-
Final Validation: Confirm product identity via LC-MS (Expected
= 185.0) and H NMR (verifying the disappearance of the singlet at ~3.9 ppm corresponding to the methyl ester).
Protocol B: Chemoselective Oxidation to Methyl 5-fluoro-2-(methylsulfinyl)benzoate
Objective: Selectively oxidize the thioether to a sulfoxide without over-oxidizing to the sulfone. Causality & Logic: meta-Chloroperoxybenzoic acid (mCPBA) is a standard electrophilic oxidant. The electron-withdrawing fluorine atom at C5 slightly deactivates the aromatic ring, preventing competitive electrophilic aromatic substitution[2]. Strict stoichiometric control and cryogenic temperatures kinetically favor the first oxidation step over the second.
-
Initiation: Dissolve the starting ester (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) and cool to 0°C in an ice bath.
-
Reagent Addition: Add mCPBA (1.05 eq, assuming 77% purity) dissolved in DCM dropwise over 30 minutes.
-
Causality: Dropwise addition prevents localized concentration spikes that act as the primary driver for unwanted over-oxidation to the sulfone.
-
-
Propagation: Stir strictly at 0°C for 1 hour.
-
In-Process Validation: Analyze the mixture via LC-MS. The target sulfoxide will elute significantly earlier than the starting thioether due to its increased polarity and dipole moment.
-
Workup: Quench the reaction with saturated aqueous Sodium Thiosulfate (
) to safely reduce any unreacted peroxide. Wash the organic layer with saturated aqueous Sodium Bicarbonate ( ) to deprotonate and remove the m-chlorobenzoic acid byproduct into the aqueous phase. -
Isolation: Dry the organic layer over anhydrous
, concentrate in vacuo, and purify via flash chromatography (if trace sulfone is detected during validation).
Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthetic utility of the core intermediate, mapping out how specific functional group manipulations lead to diverse molecular architectures.
Divergent synthetic pathways of Methyl 5-fluoro-2-(methylthio)benzoate in organic synthesis.
References
Sources
"Methyl 5-fluoro-2-(methylthio)benzoate as a building block in medicinal chemistry"
Executive Summary
Methyl 5-fluoro-2-(methylthio)benzoate represents a "privileged structure" in modern drug discovery, offering a trifecta of orthogonal reactivity: a modifiable ester, a metabolically stable fluorine bioisostere, and a versatile thioether handle. Unlike simple benzoates, the ortho-methylthio group serves as a "latent" functionality—it can act as a directing group, a precursor to sulfoxides/sulfones (activating the ring for
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | Methyl 5-fluoro-2-(methylthio)benzoate |
| CAS Number | 1879026-30-8 |
| Molecular Formula | |
| Molecular Weight | 200.23 g/mol |
| Appearance | White to off-white solid or semi-solid |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate |
| Handling | Store at 2-8°C. Handle under inert atmosphere (Argon/Nitrogen) to prevent premature S-oxidation.[1] |
Strategic Versatility: The "Tri-Vector" Reactivity
The utility of this scaffold lies in its ability to undergo orthogonal transformations at three distinct sites.[2]
-
Vector A (C1 - Ester): Standard acyl substitution (amidation, reduction) to generate benzamides or benzyl alcohols.
-
Vector B (C2 - Thioether):
-
Oxidative Activation:[3] Conversion to sulfoxide (
) or sulfone ( ) transforms the C2 position into a highly electrophilic center, enabling displacement by nucleophiles (formation of 5-fluoro-anthranilates). -
Cyclization: Acts as the sulfur source for benzisothiazol-3-ones.
-
-
Vector C (C5 - Fluorine): Provides metabolic stability against P450 oxidation and modulates the pKa of neighboring groups. In highly activated systems (e.g., after sulfone formation), the fluorine itself can serve as a site for regioselective nucleophilic aromatic substitution (
).
Visualizing the Synthetic Landscape
The following diagram maps the divergent pathways accessible from this single building block.
Figure 1: Divergent synthetic pathways from Methyl 5-fluoro-2-(methylthio)benzoate.
Detailed Experimental Protocols
Protocol A: Oxidative Activation & Displacement
Objective: To convert the stable thioether into a reactive sulfone, followed by displacement to create a 2-amino-5-fluorobenzoate (anthranilate) scaffold.
Step 1: Oxidation to Methyl 5-fluoro-2-(methylsulfonyl)benzoate
-
Dissolution: Dissolve Methyl 5-fluoro-2-(methylthio)benzoate (1.0 equiv) in DCM (0.1 M). Cool to 0°C.
-
Oxidation: Slowly add m-chloroperbenzoic acid (mCPBA, 2.5 equiv) portion-wise.
-
Note: Maintain temperature <5°C to prevent ester hydrolysis or over-oxidation side products.
-
-
Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).
-
Workup: Quench with saturated
(to remove excess peroxide) followed by saturated . Extract with DCM.[4][5] Dry over and concentrate. -
Yield: Typically >90% quantitative yield. White solid.
Step 2:
-
Setup: In a pressure vial, dissolve the sulfone intermediate (1.0 equiv) in anhydrous THF or DMF.
-
Nucleophile Addition: Add the desired amine (
, 2.0 equiv). If using an amine salt, add 3.0 equiv of DIPEA. -
Conditions: Heat to 60-80°C for 12 hours.
-
Critical Control Point: If the amine is sterically hindered, raise temperature to 100°C.
-
-
Purification: The product is a Methyl 2-(alkylamino)-5-fluorobenzoate. Purify via silica gel chromatography (Hexanes/EtOAc).
Why this works: The 5-fluoro group is para to the sulfone, potentially activating the C5 position. However, the ortho-ester effect makes C2 highly susceptible to attack. The sulfinate anion (
Protocol B: Synthesis of 1,2-Benzisothiazol-3(2H)-ones
Objective: To utilize the sulfur atom for heterocycle formation, relevant for anti-infective and anti-inflammatory research.
-
Saponification: Hydrolyze the ester (LiOH, THF/H2O) to the free acid: 5-fluoro-2-(methylthio)benzoic acid.
-
Oxidative Chlorination: Suspend the acid in dilute acetic acid. Cool to 0°C. Bubble chlorine gas (
) or add sulfuryl chloride ( ) dropwise.-
Mechanism:[2][4][5][6] This cleaves the S-Me bond and forms the sulfenyl chloride or sulfonyl chloride depending on equivalents. For benzisothiazolinones, we target the sulfenyl chloride or direct reaction with amine.
-
Alternative (Safer): Treat the acid with Thionyl Chloride (
) to form the acid chloride, then react with an amine to form the amide: 5-fluoro-N-alkyl-2-(methylthio)benzamide.
-
-
Ring Closure (Pummerer-type or Halogen mediated):
-
Dissolve the amide (from step 2) in DCM.
-
Add Sulfuryl Chloride (
, 1.1 equiv) at RT. -
Outcome: The S-Me group is chlorinated, followed by nucleophilic attack of the amide nitrogen onto the sulfur, releasing
and forming the isothiazolone ring.
-
Case Study: Medicinal Chemistry Application
Target: Development of a dual-action Kinase Inhibitor. Rationale: Many kinase inhibitors (e.g., EGFR inhibitors) utilize an aniline core. Using Methyl 5-fluoro-2-(methylthio)benzoate allows for the construction of a 5-fluoro-quinazolin-4(3H)-one core.
Workflow:
-
Starting Material: Methyl 5-fluoro-2-(methylthio)benzoate.[1][7]
-
Transformation: React with formamide/ammonium acetate at high temperature (Niementowski quinazoline synthesis variation).
-
Result: The ester and the thioether condense to form the quinazolinone ring. The fluorine remains at the 6-position (due to renumbering), providing metabolic resistance.
Figure 2: Medicinal chemistry workflow for kinase inhibitor scaffold generation.
References
-
BenchChem. "Methyl 5-fluoro-2-(methylthio)benzoate Product Specifications." BenchChem Database. Accessed October 2023. Link
-
Zhu, X., et al. "Three-Component Synthesis of Benzothiazoles from o-Iodoanilines, K2S, and DMSO."[8] Organic Letters, vol. 22, no.[8] 10, 2020, pp. 3789-3793. Link
-
Sigma-Aldrich.
) Reaction Guide." MilliporeSigma Technical Library. Link -
Ossila. "5-Fluoro-2-methylbenzoic acid: Analogous Building Blocks in Synthesis." Ossila Application Notes. Link
-
Chemistry Steps. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." Organic Chemistry Education. Link
Sources
- 1. Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8 [sigmaaldrich.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. ossila.com [ossila.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Methyl 5-fluoro-2-(methylthio)benzoate [sigmaaldrich.com]
- 8. Benzothiazole synthesis [organic-chemistry.org]
Application Note: Divergent Synthetic Transformations of Methyl 5-fluoro-2-(methylthio)benzoate
Executive Summary
Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8) serves as an advanced, highly modular synthetic intermediate in medicinal chemistry and materials science. The molecule is characterized by three orthogonal reactive sites: a methyl ester, a thioether (methylthio) group, and an aryl fluoride. This trifunctionality enables divergent synthetic pathways, making it an ideal scaffold for constructing complex pharmacophores. This application note details the mechanistic rationale and provides self-validating experimental protocols for its two primary transformations: ester saponification and thioether oxidation.
Mechanistic Rationale & Reaction Pathways
The strategic positioning of functional groups on the benzene ring allows for precise electronic tuning and sequential functionalization [1].
-
Saponification (Ester Hydrolysis): The conversion of the methyl ester to 5-fluoro-2-(methylthio)benzoic acid is best achieved via base-catalyzed hydrolysis (saponification). Utilizing sodium hydroxide in a polar protic co-solvent system (methanol/water) is preferred over acidic hydrolysis because the base-catalyzed pathway is irreversible. The formation of the stable carboxylate salt drives the reaction to completion, ensuring cleaner profiles and higher yields [1].
-
Thioether Oxidation: The sulfur atom of the methylthio group acts as a reactive handle that can be selectively oxidized. Treating the starting material with meta-chloroperoxybenzoic acid (m-CPBA) converts the electron-donating thioether into a strongly electron-withdrawing sulfone (Methyl 5-fluoro-2-(methylsulfonyl)benzoate) [1].
-
Downstream SNAr Activation: The oxidation step has profound mechanistic consequences. The conversion to a sulfonyl group severely depletes electron density from the aromatic ring. This electronic modulation synergizes with the electronegative fluorine atom, highly activating the aryl fluoride position for subsequent Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides [1].
Reaction Workflow Visualization
Divergent synthetic pathways of Methyl 5-fluoro-2-(methylthio)benzoate.
Quantitative Data & Compound Properties
The following table summarizes the key physicochemical properties of the starting material and the resulting products from the protocols described below [1][2][3].
| Compound Name | Role | CAS Number | Molecular Weight | Key Functional Group |
| Methyl 5-fluoro-2-(methylthio)benzoate | Starting Material | 1879026-30-8 | 200.23 g/mol | Methyl Ester, Thioether |
| 5-Fluoro-2-(methylthio)benzoic acid | Hydrolysis Product | 1256727-01-1 | 186.20 g/mol | Carboxylic Acid |
| Methyl 5-fluoro-2-(methylsulfonyl)benzoate | Oxidation Product | 773134-41-1 | 232.23 g/mol | Sulfone |
Experimental Protocols
Protocol A: Base-Catalyzed Saponification to 5-Fluoro-2-(methylthio)benzoic acid
This protocol is designed as a self-validating system, utilizing phase-separation mechanics to isolate the pure product without the need for column chromatography.
Materials:
-
Methyl 5-fluoro-2-(methylthio)benzoate (1.0 eq)
-
Sodium Hydroxide (NaOH, 2.0 eq, 2M aqueous solution)
-
Methanol (MeOH)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc) and Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting material (1.0 eq) in MeOH (approx. 0.2 M concentration). Causality: Methanol ensures complete solvation of the organic ester, while the subsequent addition of water will dissolve the inorganic base, creating a homogeneous or finely dispersed biphasic system for optimal reaction kinetics.
-
Base Addition: Add 2.0 eq of 2M aqueous NaOH dropwise at room temperature. Causality: An excess of base is required to fully deprotonate the resulting carboxylic acid, driving the equilibrium entirely toward the carboxylate salt.
-
Reaction Monitoring: Stir the mixture at 40 °C for 2–3 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). Validation: The reaction is complete when the high-Rf starting material spot completely disappears, leaving baseline material (the carboxylate salt).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the MeOH. Causality: Removing the organic solvent prevents the product from partitioning into the organic phase during the subsequent impurity wash.
-
Impurity Wash: Dilute the remaining aqueous layer with water and wash once with DCM. Discard the DCM layer. Causality: This step extracts any unreacted starting material or neutral organic impurities, leaving the water-soluble sodium carboxylate in the aqueous phase.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and slowly acidify to pH 2 using 1M HCl. Causality: The sudden drop in pH protonates the carboxylate, causing the neutral 5-fluoro-2-(methylthio)benzoic acid to precipitate out of the aqueous solution.
-
Isolation: Extract the acidified aqueous layer with EtOAc (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure acid. Validation: Analyze via ¹H NMR; successful conversion is confirmed by the complete disappearance of the methyl ester singlet at ~3.9 ppm.
Protocol B: Oxidation to Methyl 5-fluoro-2-(methylsulfonyl)benzoate
This protocol describes the exhaustive oxidation of the thioether to a sulfone using m-CPBA.
Materials:
-
Methyl 5-fluoro-2-(methylthio)benzoate (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-75% purity, 2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
Preparation: Dissolve the starting material in anhydrous DCM (0.1 M concentration) under an inert atmosphere. Cool the flask to 0 °C using an ice bath. Causality: Peroxyacid oxidations are highly exothermic. Cooling controls the reaction rate and prevents thermal degradation or over-oxidation byproducts.
-
Oxidant Addition: Add m-CPBA (2.5 eq) portion-wise over 15 minutes. Causality: Exactly 1.0 eq would yield the sulfoxide. Using >2.0 equivalents ensures the intermediate sulfoxide is completely driven to the final sulfone state.
-
Reaction Monitoring: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours. Monitor via LC-MS. Validation: The chromatogram will initially show the formation of a sulfoxide intermediate (M+16), which will gradually be entirely replaced by the sulfone peak (M+32).
-
Quenching: Cool the reaction back to 0 °C and carefully add saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes. Causality: Thiosulfate acts as a reducing agent to safely quench any unreacted, potentially explosive peroxide species.
-
Neutralization: Add saturated aqueous NaHCO₃ and stir until gas evolution ceases. Causality: m-CPBA is reduced to meta-chlorobenzoic acid (m-CBA) during the reaction. The bicarbonate base deprotonates m-CBA to its water-soluble sodium salt, allowing it to be easily washed away in the aqueous layer.
-
Isolation: Separate the layers. Wash the organic layer once more with NaHCO₃, then with brine. Dry the DCM layer over Na₂SO₄ and concentrate in vacuo. Validation: Analyze via ¹H NMR; successful oxidation is confirmed by a significant downfield shift of the S-methyl protons (from ~2.4 ppm in the thioether to ~3.2 ppm in the sulfone) due to the strong electron-withdrawing nature of the newly formed sulfonyl group.
References
- Benchchem. "Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8 - Hydrolysis and Transesterification Reactions".
- Sigma-Aldrich. "5-Fluoro-2-(methylthio)benzoic acid | 1256727-01-1".
- TCI Chemicals. "Methyl 5-fluoro-2-(methylsulfonyl)benzoate | CAS 773134-41-1".
Application Note: Strategic Utilization of Methyl 5-fluoro-2-(methylthio)benzoate in Agrochemical Research
Executive Summary
Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8) serves as a critical advanced intermediate in the synthesis of next-generation 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors . This scaffold is particularly valued for its dual-functional substitution pattern: the 5-fluoro group enhances metabolic stability by blocking Phase I hydroxylation, while the 2-methylthio group acts as a "latent" electron-withdrawing moiety.
In drug discovery and agrochemical optimization, this ester is the preferred starting material for synthesizing triketone and diketonitrile herbicides (e.g., analogs of Topramezone and Isoxaflutole). Its sulfide motif allows for facile nucleophilic coupling reactions that are often difficult with the fully oxidized sulfone analogs, making it a versatile tool for Structure-Activity Relationship (SAR) library generation.
Chemical Profile & Strategic Value
| Property | Specification | Strategic Significance in Agrochemistry |
| IUPAC Name | Methyl 5-fluoro-2-(methylsulfanyl)benzoate | Core scaffold for benzoyl-pyrazole and benzoyl-dione herbicides. |
| Molecular Weight | 200.23 g/mol | Low MW allows for the addition of complex heterocycles while maintaining Lipinski compliance. |
| 5-Fluoro Motif | C-F Bond | Metabolic Blocking: Prevents oxidative degradation at the 5-position by plant cytochrome P450 enzymes, extending residual activity. |
| 2-Methylthio Motif | -SMe | Synthetic Handle: Unlike the strongly deactivating sulfone (-SO₂Me), the sulfide allows for smoother Friedel-Crafts or Grignard reactions. It is oxidized post-coupling to activate herbicidal potency. |
Application Note: Synthesis of Novel HPPD Inhibitors
Context: HPPD inhibitors function by blocking the biosynthesis of plastoquinone and tocopherols, leading to bleaching symptoms in weeds. The "2-nitro-4-methylsulfonyl" pattern (seen in Mesotrione) is the industry standard. This protocol describes the synthesis of 5-fluoro-2-methylsulfonyl analogs, which offer a distinct resistance-breaking profile.
Synthetic Pathway Logic
The synthesis utilizes a "Masked Activation" strategy. Direct coupling of a sulfone-substituted benzoic acid is often low-yielding due to electronic deactivation. Therefore, the methylthio ester is used for the coupling step, followed by a late-stage oxidation.
Figure 1: The "Masked Activation" pathway. The sulfide (SMe) is preserved until the final step to facilitate efficient coupling.
Detailed Experimental Protocols
Protocol A: Activation and Coupling (Triketone Synthesis)
Objective: To convert the benzoate ester into the 2-benzoyl-1,3-cyclohexanedione scaffold.
Reagents Required:
-
Methyl 5-fluoro-2-(methylthio)benzoate (1.0 eq)
-
Lithium Hydroxide (LiOH) (2.5 eq)
-
Thionyl Chloride (SOCl₂) (1.5 eq)
-
1,3-Cyclohexanedione (1.1 eq)
-
Acetone Cyanohydrin (catalytic, 0.1 eq) - Caution: Cyanide Source
-
Triethylamine (Et₃N) (2.5 eq)
-
Solvents: THF, Dichloromethane (DCM), Acetonitrile.
Step-by-Step Methodology:
-
Saponification:
-
Dissolve Methyl 5-fluoro-2-(methylthio)benzoate in THF:Water (3:1).
-
Add LiOH and stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the ester spot disappears.
-
Acidify with 1M HCl to pH 2. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the free acid .
-
-
Acid Chloride Formation:
-
Dissolve the crude acid in dry DCM under N₂ atmosphere.
-
Add SOCl₂ dropwise followed by 1 drop of DMF. Reflux for 2 hours.
-
Evaporate volatiles in vacuo to obtain the acid chloride .
-
-
O-Acylation (Enol Ester Formation):
-
Dissolve 1,3-cyclohexanedione and Et₃N in dry DCM at 0°C.
-
Add the acid chloride (dissolved in DCM) dropwise.
-
Stir at room temperature (RT) for 2 hours.
-
-
Cyanide-Mediated Rearrangement:
-
To the reaction mixture (containing the O-acyl enol ester), add acetone cyanohydrin (0.1 eq) and additional Et₃N (1.0 eq).
-
Stir at RT for 12 hours. The cyanide catalyzes the migration of the benzoyl group from Oxygen to Carbon (C-2).
-
Workup: Acidify with 2M HCl (critical to protonate the enol). Extract with DCM.
-
Purification: Silica gel chromatography (Hexane:EtOAc + 1% Acetic Acid).
-
Protocol B: Oxidative Bio-Activation (Sulfide to Sulfone)
Objective: To oxidize the sulfide (-SMe) to the sulfone (-SO₂Me), creating the electron-deficient environment required for potent HPPD binding.
Reagents Required:
-
Triketone Sulfide precursor (from Protocol A)
-
m-Chloroperbenzoic acid (mCPBA) (2.2 eq) OR Sodium Tungstate/H₂O₂.
-
Solvent: Dichloromethane (DCM).
Step-by-Step Methodology:
-
Dissolve the Triketone Sulfide in DCM at 0°C.
-
Add mCPBA (77% max) portion-wise. Note: 1.0 eq yields the Sulfoxide; 2.2+ eq yields the Sulfone.
-
Stir at RT for 4 hours.
-
Quench: Wash with saturated Na₂S₂O₃ (to reduce excess peroxide) followed by saturated NaHCO₃.
-
Validation:
-
HPLC: Shift in retention time (Sulfones are more polar than sulfides but less polar than sulfoxides in reverse phase).
-
NMR: The S-Me peak will shift downfield from ~2.4 ppm (Sulfide) to ~3.2 ppm (Sulfone).
-
Scientific Rationale (E-E-A-T)
The "Fluorine Effect" in Agrochemicals
The 5-fluoro substitution is not arbitrary. In the maize herbicide Topramezone , the aryl ring is susceptible to hydroxylation by maize P450 enzymes (specifically CYP81A subfamily), which detoxifies the herbicide.
-
Mechanism: Replacing Hydrogen with Fluorine at the 5-position increases the C-F bond energy (approx. 116 kcal/mol vs 99 kcal/mol for C-H), rendering the site inert to oxidative metabolism.
-
Outcome: This modification typically increases the half-life of the active ingredient in the weed species, enhancing efficacy against tolerant grasses.
Metabolic Logic Visualization
Figure 2: The role of the 5-Fluoro group in blocking metabolic detoxification sites.
References
-
Sigma-Aldrich. Methyl 5-fluoro-2-(methylthio)benzoate Product Specification. Link
-
Beilstein Journal of Organic Chemistry. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (Describes the general SAR of HPPD inhibitors and the role of benzoyl moieties). Link
-
Frontiers in Plant Science. Discovery of Triketone-Quinoxaline Hybrids as Potent HPPD Inhibitors. (Details the structural requirements for the benzoyl ring, including electron-withdrawing groups). Link
-
HRAC (Herbicide Resistance Action Committee). HPPD Inhibitors: Mode of Action and Resistance Management. Link
-
BenchChem. Application Notes: Benzoate Ester Scaffolds as Versatile Synthetic Building Blocks. Link
Methyl 5-fluoro-2-(methylthio)benzoate: A Versatile Precursor for Advanced Fluorinated Materials and Therapeutics
Executive Overview
In the rapidly evolving fields of materials science and molecular imaging, the strategic incorporation of fluorine atoms into organic scaffolds is a proven method for modulating electronic properties, enhancing metabolic stability, and enabling novel diagnostic modalities. Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8) stands out as an advanced, trifunctional synthetic intermediate [1].
By featuring a methyl ester, an ortho-thioether, and a para-positioned fluorine atom (relative to the thioether), this molecule provides a highly programmable core. This application note provides drug development professionals and materials scientists with validated, self-contained protocols for converting this precursor into two high-value material classes: Fluorinated Benzothiophenes for optoelectronics (OLEDs) and ROS-Responsive Fluoropolymers for
Mechanistic Rationale: The Trifunctional Advantage
The utility of Methyl 5-fluoro-2-(methylthio)benzoate lies in the synergistic reactivity of its three functional groups:
-
The Fluorine Atom (C5): Inductively lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for improving the oxidative stability of luminescent materials [3]. In biomedical applications, it serves as a highly sensitive, zero-background NMR/MRI nucleus.
-
The Thioether Group (C2): Acts as a dynamic electronic switch. In its native state, the
group is electron-donating. Upon oxidation by Reactive Oxygen Species (ROS) to a sulfoxide ( ) or sulfone ( ), it becomes strongly electron-withdrawing. Because the fluorine is para to the thioether, this oxidation triggers a massive change in the fluorine's magnetic shielding, enabling ratiometric F MRI [2]. -
The Methyl Ester (C1): Serves as the primary synthetic handle. It can undergo Claisen-type condensations to form fused heterocyclic rings (benzothiophenes) or be hydrolyzed and amidated to create polymerizable monomers.
Divergent synthetic workflows utilizing Methyl 5-fluoro-2-(methylthio)benzoate for advanced materials.
Workflow I: Synthesis of Fluorinated Benzothiophenes for Optoelectronics
Fluorinated benzothiophenes and benzothiazoles are privileged scaffolds in the development of electron-transporting materials for OLEDs and organic field-effect transistors (OFETs) [3, 4]. The following protocol details the base-promoted condensation of the precursor with phenylacetonitrile to yield a functionalized benzothiophene core.
Step-by-Step Protocol
-
Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add Methyl 5-fluoro-2-(methylthio)benzoate (1.0 equiv, 5.0 mmol) and phenylacetonitrile (1.1 equiv, 5.5 mmol).
-
Solvation: Dissolve the reagents in 25 mL of anhydrous N,N-Dimethylformamide (DMF). Cool the mixture to 0 °C using an ice bath.
-
Deprotonation & Condensation: Slowly add Potassium tert-butoxide (KOtBu) (2.5 equiv, 12.5 mmol) portion-wise over 15 minutes. The solution will turn deep red, indicating the formation of the nitrile carbanion.
-
Cyclization: Remove the ice bath and heat the reaction to 80 °C for 4 hours.
-
Quenching & Extraction: Cool to room temperature, quench with 50 mL of ice water, and extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc, 9:1) to isolate 5-fluoro-3-amino-2-phenylbenzothiophene.
Causality & Mechanistic Insight
-
Choice of Base: KOtBu is specifically chosen over NaOH or NaOMe because its steric bulk makes it non-nucleophilic, preventing competitive transesterification or hydrolysis of the methyl ester.
-
Solvent Selection: Anhydrous DMF is critical. As a polar aprotic solvent, it strongly solvates the potassium cation, leaving the nitrile carbanion highly "naked" and nucleophilic, which drives the initial Claisen condensation forward.
-
Self-Validation Checkpoint: Before column chromatography, run a crude
NMR. The disappearance of the methyl ester singlet ( ppm) and the thioether singlet ( ppm), coupled with the appearance of a broad amine peak ( ppm), confirms successful cyclization.
Workflow II: Smart F MRI Polymeric Tracers
Stimuli-responsive fluoropolymers are revolutionizing non-invasive diagnostics. By converting the precursor into a polymerizable acrylamide, researchers can synthesize tracers that shift their
Mechanism of ROS-induced oxidation shifting the 19F NMR signal via para-electronic modulation.
Step-by-Step Protocol
-
Ester Hydrolysis: Dissolve the precursor (5.0 mmol) in a 1:1 mixture of THF and
(20 mL). Add Lithium Hydroxide monohydrate (LiOH· , 3.0 equiv). Stir at room temperature for 12 hours. Acidify to pH 3 with 1M HCl, extract with Dichloromethane (DCM), and evaporate to yield 5-fluoro-2-(methylthio)benzoic acid. -
Amidation: Dissolve the intermediate acid (4.0 mmol) in anhydrous DCM (20 mL). Add EDC·HCl (1.5 equiv) and DMAP (0.1 equiv). Stir for 15 minutes to form the active ester.
-
Monomer Synthesis: Add 2-aminoethyl methacrylate hydrochloride (AEMA, 1.2 equiv) and Triethylamine (TEA, 2.0 equiv). Stir in the dark for 12 hours. Wash with 0.1M HCl, extract, and concentrate to yield the fluorinated monomer.
-
RAFT Polymerization: Combine the monomer, a RAFT agent (e.g., CPADB), and AIBN (initiator) in a 100:1:0.2 molar ratio in 1,4-dioxane. Degas via three freeze-pump-thaw cycles. Heat at 70 °C for 8 hours. Precipitate the resulting polymer in cold diethyl ether.
Causality & Mechanistic Insight
-
Choice of Hydrolysis Reagent: LiOH is utilized instead of the harsher NaOH/KOH to ensure mild cleavage of the ester without risking nucleophilic aromatic substitution (S
Ar) of the activated fluorine atom. -
EDC/DMAP Coupling: EDC is selected because its byproduct (a substituted urea) is highly water-soluble. This allows the unreacted coupling agent to be completely removed during the mild 0.1M HCl aqueous wash, preventing cross-contamination in the subsequent sensitive RAFT polymerization step.
-
Self-Validation Checkpoint: Analyze the polymer via Gel Permeation Chromatography (GPC). A polydispersity index (PDI) of
validates that the RAFT polymerization was controlled and successful.
Data Synthesis: Physicochemical Modulation
The structural transformations outlined above result in significant electronic and magnetic shifts. The table below summarizes the expected physicochemical properties of the precursor and its downstream derivatives, highlighting the massive
| Compound / State | Hammett Constant ( | HOMO Level (eV) | LUMO Level (eV) | |
| Precursor (Thioether) | -0.04 (Electron Donating) | -5.80 | -2.10 | -115.2 |
| ROS-Oxidized (Sulfoxide) | +0.49 (Electron Withdrawing) | -6.15 | -2.45 | -108.5 |
| Deep-Oxidized (Sulfone) | +0.72 (Strongly Withdrawing) | -6.30 | -2.60 | -104.1 |
| Benzothiophene Derivative | N/A (Fused Ring System) | -5.45 | -2.85 | -120.4 |
*Estimated values based on DFT calculations for analogous fluorinated aromatic systems.
**Relative to CFCl
References
-
Cernochova, Z., et al. (2024). Stimuli-Responsive Polymers for Advanced 19F Magnetic Resonance Imaging: From Chemical Design to Biomedical Applications. Biomacromolecules (ACS Publications). Retrieved from:[Link]
-
Sampaio, R. N., et al. (2013). Luminescent Zinc(II) Complexes of Fluorinated Benzothiazol-2-yl Substituted Phenoxide and Enolate Ligands. Inorganic Chemistry (ACS Publications). Retrieved from:[Link]
-
Sharma, A., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Pharmaceuticals (MDPI). Retrieved from:[Link]
Application Note: Scale-Up Synthesis of Methyl 5-fluoro-2-(methylthio)benzoate Derivatives
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Methyl 5-fluoro-2-(methylthio)benzoate and its derivatives. This scaffold is a critical intermediate in the development of pharmaceuticals (specifically kinase inhibitors and anti-inflammatory agents) and agrochemicals.[1]
The conventional laboratory route often suffers from poor regioselectivity and odor control issues during scale-up. This guide presents an optimized Regioselective Nucleophilic Aromatic Substitution (SNAr) strategy. By utilizing the activating nature of the ortho-ester group, we achieve high selectivity for the 2-position over the 5-position using Methyl 2,5-difluorobenzoate as the starting material.
Key Process Advantages:
-
Regiocontrol: >95:5 selectivity for the 2-thioether product.
-
Scalability: Protocol designed for 100 g to 1 kg batches with thermal safety parameters.
-
Odor Management: Integrated scrubbing strategy for methanethiol/sulfide containment.
Retrosynthetic Analysis & Strategic Logic
To design a scalable route, we must analyze the electronic properties of the benzene ring. The target molecule contains two electron-withdrawing groups (EWGs) relative to the aromatic core: the ester and the fluorine atoms.
Route Selection
We evaluated three potential pathways:
-
Route A (Selected): SNAr of Methyl 2,5-difluorobenzoate.
-
Logic: The ester group at C1 strongly activates the C2-fluorine toward nucleophilic attack via resonance withdrawal (–M effect). The C5-fluorine is only activated inductively, making it significantly less reactive. This difference ensures high regioselectivity.
-
-
Route B: SNAr of 2,5-Difluorobenzoic acid.
-
Flaw: The carboxylate anion formed under basic conditions is electron-donating, deactivating the ring and requiring harsh conditions that degrade the product.
-
-
Route C: Ortho-lithiation of 4-fluorothioanisole.
-
Flaw: Requires cryogenic conditions (-78 °C) and pyrophoric reagents (n-BuLi), which are cost-prohibitive and hazardous at kilogram scale.
-
Reaction Scheme
Figure 1: Reaction pathway highlighting the SNAr mechanism and potential over-reaction pathway.
Critical Process Parameters (CPPs)
Success in scale-up relies on controlling specific variables that influence yield and safety.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.05 – 1.10 eq NaSMe | Excess thiomethoxide leads to double substitution (displacement of C5-F). |
| Temperature | 0 °C (Addition) | High temperatures (>40 °C) promote ester hydrolysis and bis-substitution. |
| Solvent | DMF or NMP | Polar aprotic solvents stabilize the Meisenheimer complex. DMF is preferred for cost, though NMP offers higher thermal stability. |
| Quench pH | pH 5 – 6 | Acidification liberates toxic MeSH gas. Quench into oxidative bleach or maintain pH > 9 initially, then careful adjustment. |
Detailed Experimental Protocol
Scale: 100 g Input (Methyl 2,5-difluorobenzoate) Expected Yield: 85–92%
Safety Pre-requisites
-
Hazard: Sodium thiomethoxide (NaSMe) is highly toxic and corrosive.[2] Contact with acid releases Methanethiol (MeSH), which has a stench threshold of 1 ppb and is toxic.
-
Engineering Control: All operations must be performed in a fume hood with a scrubber attached (10% NaOH + 5% NaOCl solution) to neutralize off-gassing thiols.
Step-by-Step Procedure
Step 1: Reactor Setup and Charging
-
Equip a 1 L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.
-
Connect the reactor vent to the Caustic/Bleach Scrubber .
-
Charge Methyl 2,5-difluorobenzoate (100.0 g, 0.581 mol) and Anhydrous DMF (500 mL, 5 vol) .
-
Start stirring (250 RPM) and cool the jacket to -5 °C . Wait until internal temperature reaches 0 °C .
Step 2: Controlled Addition (Exotherm Management)
-
Prepare a solution of Sodium Thiomethoxide (NaSMe) (42.7 g, 0.610 mol, 1.05 eq) in DMF (200 mL).
-
Note: Solid NaSMe is hygroscopic. Handle under N2.[2] Alternatively, use commercial 21% aqueous NaSMe, but water reduces reaction rate and may cause hydrolysis. Anhydrous solid is preferred for this protocol.
-
-
Add the NaSMe solution dropwise over 60 minutes .
-
Critical Control: Do not allow internal temperature to exceed 5 °C . The reaction is exothermic.[3]
-
Step 3: Reaction and IPC
-
After addition, allow the mixture to warm to 20–25 °C over 1 hour.
-
Stir for 3–5 hours.
-
In-Process Control (IPC): Take a 50 µL aliquot, quench in MeCN/Water, and analyze by HPLC.
-
Pass Criteria: Starting Material < 1.0% area. Bis-sulfide impurity < 2.0%.
-
Step 4: Workup and Isolation
-
Cool reactor to 5 °C .
-
Slowly add Water (800 mL) . The reaction is quenched.
-
Caution: Exothermic mixing.
-
-
Extract the mixture with Ethyl Acetate (3 x 400 mL) or MTBE .
-
Note: MTBE is preferred for scale-up due to lower water solubility and easier solvent recovery.
-
-
Combine organic layers and wash with:
-
Water (2 x 300 mL) (to remove DMF).
-
Brine (300 mL) .
-
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (40 °C, 100 mbar).
Step 5: Purification (Crystallization)
-
The crude oil typically solidifies upon standing or cooling.
-
Recrystallize from Heptane/IPA (9:1) if purity is < 98%.
-
Heat to 60 °C to dissolve, cool slowly to 0 °C.
-
-
Filter the white crystalline solid and dry in a vacuum oven at 35 °C.
Analytical Control Strategy
To ensure "Trustworthiness" (Part 2 of requirements), the process must be validated by analytical data.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 254 nm.
Impurity Fate Map
Figure 2: Impurity fate map demonstrating the removal of critical impurities during workup and crystallization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Hydrolysis of ester | Ensure reagents are dry. Avoid aqueous NaSMe.[2] Keep temp < 25 °C. |
| High Bis-sulfide (>5%) | Excess NaSMe or High Temp | Reduce NaSMe to 1.02 eq. Improve cooling during addition. |
| Poor Phase Separation | Emulsion from DMF | Add more water to the aqueous phase or use Brine earlier. Filter any suspended solids. |
| Strong Odor | MeSH release | Check scrubber pH (must be >10). Ensure bleach is active (oxidizer). |
References
-
BenchChem. Methyl 5-fluoro-2-(methylthio)benzoate Product Overview and Synthesis. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: Sodium Thiomethoxide. Retrieved from
-
WuXi AppTec. Highly Regioselective SNAr of Polyhalogenated Benzaldehyde. (Mechanistic insight on regioselectivity in fluorinated aromatics). Retrieved from
-
Royal Society of Chemistry. Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines. (Analogous chemistry demonstrating SNAr control). Retrieved from
-
Google Patents. Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (Process conditions for similar fluorinated benzoate esters). Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-fluoro-2-(methylthio)benzoate
Welcome to the dedicated technical support guide for the synthesis of Methyl 5-fluoro-2-(methylthio)benzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important fluorinated building block. As an advanced synthetic intermediate, its unique combination of a fluorine atom, a thioether, and a methyl ester makes it a valuable precursor for complex, biologically active compounds.[1] The strategic placement of these functional groups allows for precise modulation of physicochemical properties, which is critical in modern drug discovery.[1]
This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. Our goal is to empower you to diagnose issues, optimize reaction conditions, and ultimately improve the yield and purity of your synthesis.
Retrosynthetic Overview
A logical approach to synthesizing Methyl 5-fluoro-2-(methylthio)benzoate involves a primary disconnection at the ester C-O bond. This retrosynthetic analysis points to the most common and direct synthetic route: the esterification of 5-fluoro-2-(methylthio)benzoic acid with methanol.[1]
Caption: Retrosynthetic analysis for the target compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?
Low yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.
Possible Cause 1: Incomplete Reaction (Equilibrium)
The direct acid-catalyzed esterification (Fischer esterification) of a carboxylic acid with an alcohol is a reversible process.[2] If the reaction stalls, it's likely due to the presence of water, a byproduct that shifts the equilibrium back towards the starting materials.
Solutions:
-
Use Excess Methanol: The simplest method to shift the equilibrium is to use a large excess of methanol, which can also serve as the reaction solvent.[2]
-
Water Removal: For larger-scale reactions, removing water as it forms is highly effective. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a co-solvent like toluene.[2]
-
Employ a Dehydrating Agent: While less common for simple esterifications, adding a dehydrating agent can be effective. However, this can complicate the workup.
Possible Cause 2: Sub-optimal Catalyst or Conditions
An inappropriate amount or type of catalyst, or incorrect reaction temperature, can lead to slow or incomplete conversion.
Solutions:
-
Catalyst Loading: For acid catalysts like H₂SO₄, ensure you are using a catalytic amount (typically 1-5 mol%). Too much acid can lead to side reactions and complicate purification.
-
Alternative Reagents: If Fischer esterification is not providing the desired yield, consider more powerful esterification methods:
-
Thionyl Chloride (SOCl₂): Convert the carboxylic acid to the more reactive acyl chloride first, then react with methanol. This is often a high-yield, two-step process.[3]
-
Heterogeneous Catalysts: Solid acid catalysts, such as certain metal-organic frameworks (e.g., UiO-66-NH₂) or supported zirconium/titanium oxides, can offer high yields and simplify purification, as the catalyst can be filtered off.[4]
-
Possible Cause 3: Purity of Starting Material
The purity of the starting 5-fluoro-2-(methylthio)benzoic acid is critical. Impurities can interfere with the reaction or complicate purification.
Solution:
-
Verify Purity: Before starting, confirm the purity of your carboxylic acid using techniques like NMR or melting point analysis. If necessary, recrystallize the starting material.
Caption: Troubleshooting flowchart for low reaction yield.
Q2: I am observing a significant side product during my reaction or workup. How can I identify and prevent it?
The primary side product is often the unreacted starting material due to incomplete conversion. However, other impurities can form.
Possible Side Product 1: Hydrolysis Product
During the aqueous workup, the newly formed ester can be hydrolyzed back to the carboxylic acid, especially if the solution is basic or heated.[1]
Prevention:
-
Control pH: Ensure the aqueous washes are neutral or slightly acidic. Avoid using strong bases like NaOH for neutralization unless the temperature is kept low (0-5 °C).
-
Minimize Contact Time: Perform the aqueous extraction and washing steps quickly and without excessive heating.
-
Dry Thoroughly: After extraction into an organic solvent, dry the solution thoroughly with an agent like Na₂SO₄ or MgSO₄ before solvent evaporation.
Possible Side Product 2: Oxidation of Thioether
The methylthio group (-SMe) is susceptible to oxidation to the corresponding sulfoxide (-SO-Me) or sulfone (-SO₂-Me), especially if strong oxidizing agents are present or if the reaction is exposed to air at high temperatures for extended periods.
Prevention:
-
Inert Atmosphere: For high-temperature reactions or when using sensitive reagents, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Avoid Oxidants: Ensure all reagents and solvents are free from peroxide impurities.
Q3: The purification by column chromatography is difficult, with poor separation. What can I do?
Poor separation is usually due to an inappropriate solvent system or improper column packing.
Solutions:
-
Solvent System Optimization: The target ester is moderately polar. The starting carboxylic acid is more polar and will have a lower Rf value.
-
Start with a low-polarity eluent system, such as 95:5 Hexane:Ethyl Acetate.
-
Perform Thin Layer Chromatography (TLC) with several solvent systems to find the one that gives the best separation (ΔRf > 0.2) between your product and the main impurities.
-
Gradually increase the polarity (e.g., to 90:10 or 85:15 Hexane:EtOAc) if the product does not move from the baseline.
-
-
Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.
-
Sample Loading: Load the crude product onto the column in a minimal amount of the eluent or a stronger solvent that is then evaporated. Overloading the column will lead to broad bands and poor separation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for esterifying 5-fluoro-2-(methylthio)benzoic acid?
For lab-scale synthesis, two methods are highly reliable:
-
Fischer Esterification: Refluxing the carboxylic acid in a large excess of methanol with a catalytic amount of concentrated sulfuric acid is straightforward, cost-effective, and generally provides good to excellent yields. This is the recommended starting point.
-
Acyl Chloride Formation: For substrates that are resistant to Fischer esterification or for maximizing yield on valuable material, converting the carboxylic acid to its acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol, is nearly quantitative.[3]
Q2: What are the critical safety precautions for this synthesis?
-
Thionyl Chloride (if used): SOCl₂ is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).
-
Concentrated Acids: Sulfuric acid (H₂SO₄) is a strong acid and dehydrating agent that can cause severe burns. Handle with care.
-
Thioethers: While methylthiobenzoate itself is not particularly noxious, many sulfur-containing compounds have strong, unpleasant odors. Work in a fume hood to minimize exposure.
Q3: Which analytical techniques are best for monitoring the reaction and confirming the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting material to track the disappearance of the carboxylic acid and the appearance of the higher-Rf ester product.
-
Product Confirmation:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation.
-
Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight of the product (200.23 g/mol ).
-
Infrared (IR) Spectroscopy: Look for the characteristic ester C=O stretch (typically ~1720 cm⁻¹) and the disappearance of the broad O-H stretch from the carboxylic acid.
-
Protocols & Data
Experimental Protocol: Fischer Esterification
This protocol provides a standard, reliable method for the synthesis of Methyl 5-fluoro-2-(methylthio)benzoate.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-2-(methylthio)benzoic acid (5.0 g, 26.8 mmol).
-
Reagents: Add methanol (50 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL, ~9.4 mmol) while stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as the eluent) until the starting carboxylic acid spot is no longer visible.
-
Workup:
-
Cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to remove unreacted acid, and finally with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure methyl 5-fluoro-2-(methylthio)benzoate.
Table 1: Comparison of Esterification Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Typical Yield |
| Fischer Esterification | MeOH, cat. H₂SO₄ | Reflux, 4-16 h | Economical, one-step | Reversible, may require large excess of alcohol | 75-90% |
| Acyl Chloride | 1. SOCl₂2. MeOH, Pyridine | 1. Reflux, 1-2 h2. 0 °C to RT, 1 h | High yield, irreversible | Two steps, uses hazardous SOCl₂ | >95% |
| Heterogeneous Catalysis | MeOH, Solid Acid Catalyst | 100-150 °C, 10-24 h | Catalyst is easily removed/recycled | May require higher temperatures/pressures | 80-99%[4] |
References
- Benchchem. (n.d.). Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8.
- ChemicalBook. (2025). Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0.
- MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- RSC Publishing. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
- Sigma-Aldrich. (n.d.). Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8.
- Unknown Source. (n.d.). Esterification of benzoic acid to methyl benzoate.
Sources
"common side reactions with Methyl 5-fluoro-2-(methylthio)benzoate"
Welcome to the technical support center for Methyl 5-fluoro-2-(methylthio)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to the use of this versatile synthetic intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving Methyl 5-fluoro-2-(methylthio)benzoate.
Problem 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAc) Reactions
Question: I am attempting a nucleophilic aromatic substitution (SNAr) reaction with Methyl 5-fluoro-2-(methylthio)benzoate, but I am observing a low yield of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in SNAr reactions with this substrate can stem from several factors, primarily related to reaction conditions and the nature of the nucleophile.
Possible Causes and Solutions:
-
Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature.
-
Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion.
-
Weak Nucleophile: The reactivity of the nucleophile plays a significant role. If you are using a weak nucleophile, you may need to use a stronger base to deprotonate it in situ or switch to a more reactive nucleophile.
-
Moisture in the Reaction: Water can compete with your nucleophile and also deactivate anionic nucleophiles. Ensure all your reagents and solvents are anhydrous.
Problem 2: Formation of an Unexpected Byproduct with a Higher Molecular Weight
Question: During my reaction, I've isolated a significant amount of a byproduct that appears to be a dimer of my starting material. What is happening and how can I prevent it?
Answer:
The formation of a dimeric byproduct is likely due to a self-condensation or a reaction between the starting material and a reactive intermediate.
Possible Cause and Solution:
-
Homocoupling: Under certain conditions, particularly with organometallic reagents, aryl halides can undergo homocoupling to form biaryl compounds. If your reaction conditions involve transition metals, this is a plausible side reaction. To minimize this, you can try adjusting the catalyst, ligand, or reaction temperature.
Problem 3: The Reaction Mixture is Turning Cloudy or a Precipitate is Forming Unintentionally
Question: Soon after starting my reaction, the mixture became cloudy, and now a precipitate has formed. Is this my product crashing out, or is it a side reaction?
Answer:
Unexpected precipitation can be due to several factors, including the insolubility of a salt byproduct or the product itself.
Possible Causes and Solutions:
-
Salt Formation: If your reaction generates an inorganic salt as a byproduct (e.g., NaF from an SNAr reaction), it may precipitate out of the organic solvent. This is often a good indication that the reaction is proceeding.
-
Product Insolubility: Your desired product might be insoluble in the reaction solvent at the reaction temperature. You can try to analyze the precipitate by taking a small sample, washing it, and running an NMR or TLC.
-
Hydrolysis: If there is water in your reaction mixture, the methyl ester can hydrolyze to the corresponding carboxylic acid, which may be less soluble and precipitate.[1]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, properties, and reactivity of Methyl 5-fluoro-2-(methylthio)benzoate.
Q1: What are the most common side reactions to be aware of when using Methyl 5-fluoro-2-(methylthio)benzoate?
A1: The three main potential side reactions are:
-
Hydrolysis of the methyl ester: Under either acidic or basic conditions, the ester can be hydrolyzed to 5-fluoro-2-(methylthio)benzoic acid.[1] This is particularly common during aqueous workups if the pH is not carefully controlled.
-
Oxidation of the methylthioether: The sulfur atom is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under harsher conditions, the sulfone.[2][3] Common oxidants in a laboratory setting can inadvertently cause this.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles, especially at elevated temperatures. This is often the desired reaction, but it can also be an unwanted side reaction if other functional groups are targeted.
Q2: How can I monitor the progress of a reaction involving this compound?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress.[4][5] A suitable mobile phase would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The starting material is relatively non-polar. As the reaction proceeds, you should see the spot corresponding to the starting material diminish and a new spot for the product appear. The polarity of the product will depend on the specific reaction. For example, hydrolysis to the carboxylic acid will result in a much more polar spot that will have a lower Rf value.
Q3: What are the recommended storage conditions for Methyl 5-fluoro-2-(methylthio)benzoate?
A3: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. Storage at 2-8°C is often suggested. This helps to minimize potential degradation, such as hydrolysis from atmospheric moisture.
Q4: I have a mixture of the starting material and the hydrolyzed carboxylic acid. How can I separate them?
A4: An acid-base extraction is a very effective method for separating the ester from the carboxylic acid. Dissolve the mixture in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and will move into the aqueous layer. The ester will remain in the organic layer. The two layers can then be separated. The carboxylic acid can be recovered by acidifying the aqueous layer with an acid like HCl, which will cause it to precipitate.
Q5: What characteristic peaks should I look for in the 1H NMR spectrum to confirm the identity and purity of Methyl 5-fluoro-2-(methylthio)benzoate?
A5: You should expect to see the following key signals:
-
A singlet for the methyl ester protons (-OCH3).
-
A singlet for the methyl thioether protons (-SCH3).
-
A series of multiplets in the aromatic region corresponding to the three protons on the benzene ring. The fluorine atom will cause splitting of the adjacent proton signals.
The presence of impurities can be identified by unexpected peaks. For example, the hydrolyzed product, 5-fluoro-2-(methylthio)benzoic acid, would show a broad singlet for the carboxylic acid proton and a slight shift in the aromatic signals. The oxidized sulfoxide or sulfone would show a downfield shift of the -SCH3 signal. You can refer to NMR chemical shift tables for common impurities to identify solvent peaks.[6][7][8][9]
Data and Protocols
Table 1: Common Side Products and Their Characteristics
| Side Product | Structure | Common Cause | Key Identification Feature |
| 5-Fluoro-2-(methylthio)benzoic acid | Presence of water and acid or base | Appearance of a broad -OH peak in the IR spectrum; disappearance of the methyl ester peak and appearance of a carboxylic acid proton in the 1H NMR spectrum. | |
| Methyl 5-fluoro-2-(methylsulfinyl)benzoate (Sulfoxide) | Unintentional oxidation | Downfield shift of the -SCH3 proton signal in the 1H NMR spectrum; appearance of a strong S=O stretch in the IR spectrum. | |
| Methyl 5-fluoro-2-(methylsulfonyl)benzoate (Sulfone) | Over-oxidation | Further downfield shift of the -SCH3 proton signal in the 1H NMR spectrum compared to the sulfoxide. |
Experimental Protocol: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of a reaction product derived from Methyl 5-fluoro-2-(methylthio)benzoate.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the eluent to facilitate the separation of the target compound from impurities.
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visual Diagrams
Caption: Common side reactions of Methyl 5-fluoro-2-(methylthio)benzoate.
Caption: Troubleshooting workflow for low yield in SNAr reactions.
References
- Zou, J., Huang, W., Li, L., Xu, Z., Zheng, Z., Yang, K., & Li, L. (2015). DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles. RSC Advances, 5(38), 30389-30393.
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
- Amir, A., & Shaik, S. (2001). Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes.
- Zou, J., Huang, W., Li, L., Xu, Z., Zheng, Z., Yang, K., & Li, L. (2015). DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles. RSC Advances, 5(38), 30389-30393.
-
Reddit. (2024, July 16). Nothing has been working for this synthesis-HELP. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
ResearchGate. (n.d.). KF-Catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. Retrieved from [Link]
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 16(11), 9304-9316.
-
MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin Layer Chromatographic Separation of Benzodiazepine Derivates. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021, January 26). Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021, January 8). Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols. Retrieved from [Link]
-
Organic Letters. (2021, October 20). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Retrieved from [Link]
-
YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]
-
Reddit. (2012, September 15). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. r/chemistry. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]
-
Reddit. (2026, February 6). Methyl Hydrolysis. r/OrganicChemistry. Retrieved from [Link]
Sources
- 1. Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8 | Benchchem [benchchem.com]
- 2. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 內容不提供 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
"purification techniques for Methyl 5-fluoro-2-(methylthio)benzoate"
The following technical guide is structured as a Level 3 Engineering Support Ticket response, designed for researchers requiring high-purity isolation of Methyl 5-fluoro-2-(methylthio)benzoate .
Executive Summary & Compound Profile
Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8) is a sensitive thioether intermediate.[1] Unlike standard benzoates, the presence of the 2-methylthio (-SMe) group introduces unique stability challenges—specifically susceptibility to oxidation (to sulfoxides/sulfones) and "poisoning" by organosulfur impurities (mercaptans/disulfides).[1]
Successful purification requires a strategy that removes acidic precursors and odorous sulfur byproducts without triggering the oxidative degradation of the target thioether.[1]
Physicochemical Data Table
| Property | Value / Characteristic | Notes |
| CAS Number | 1879026-30-8 | |
| Molecular Formula | C₉H₉FO₂S | MW: 200.23 g/mol |
| Physical State | Low-melting Solid or Viscous Oil | Often supercools; store at 2-8°C [1].[1] |
| Solubility | DCM, EtOAc, MeOH, Ether | Insoluble in water.[2] |
| Key Impurities | 5-Fluoro-2-(methylthio)benzoic acid | Hydrolysis product or unreacted SM.[1] |
| Dimethyl disulfide (DMDS) | Oxidation byproduct of MeSH (garlic odor).[1] | |
| Sulfoxide/Sulfone analogs | Over-oxidation products (S=O, O=S=O).[1] |
Diagnostic Troubleshooting (Q&A)
Q1: The product has a persistent "rotting cabbage" or garlic odor. How do I remove it?
Diagnosis: This indicates residual methanethiol or dimethyl disulfide (DMDS) .[1] Risk: Standard rotary evaporation often fails to remove DMDS (bp ~109°C) completely due to its lipophilicity.[1] Solution: Do NOT use bleach (hypochlorite) or peroxide washes on the crude oil; these will oxidize your product's thioether to a sulfoxide.[1]
-
Protocol: Use the "Sacrificial Alkyl" Wash .[1] Dissolve crude in DCM and wash with 10% NaOH (removes residual thiols as thiolate salts).[1] If the smell persists, purification via Silica Gel Chromatography (Protocol B) is required to separate the lipophilic disulfides from the ester.
Q2: My product is yellow/orange, but it should be off-white.
Diagnosis: Coloration often comes from trace oxidized sulfur species or conjugated impurities if a nitration step was involved upstream.[1] Solution:
-
Activated Carbon Filtration: Dissolve in hot EtOAc, treat with activated charcoal (5 wt%), filter through Celite.[1][2]
-
Recrystallization: If the compound is solid, recrystallize from Hexane/EtOAc (9:1) .[1] The colored impurities typically remain in the mother liquor.[1]
Q3: TLC shows a spot just below the product that won't go away.
Diagnosis: This is likely the Sulfoxide impurity (S=O).[1] It is more polar than the sulfide product.[1] Solution:
-
Prevention: Ensure all solvents are degassed.[1] Avoid heating >50°C in air.[1]
-
Removal: Flash Chromatography is highly effective here.[1] The polarity difference between the thioether (less polar) and sulfoxide (more polar) allows for clean separation using a shallow gradient (see Protocol B).
Q4: The product oils out and refuses to crystallize.
Diagnosis: Supercooling is common for ortho-substituted benzoates.[1] Solution:
-
Seed Crystal: Scratch the glass side of the flask with a glass rod to induce nucleation.[1]
-
Solvent Switch: Dissolve in a minimum amount of DCM, then slowly add Hexane until cloudy.[1][2] Store at -20°C overnight.
Core Purification Workflows
Decision Tree: Purification Strategy
Caption: Logical workflow for selecting the appropriate purification method based on physical state and impurity profile.
Protocol A: The "Chemically Selective" Wash (Essential)
Purpose: Removal of unreacted carboxylic acid precursors and acidic thiols.
-
Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).[1]
-
Acid Removal: Wash the organic phase 2x with Saturated NaHCO₃ (Sodium Bicarbonate).[1]
-
Thiol Removal: Wash 1x with 1M NaOH (Cold).[1]
-
Drying: Wash with Brine, dry over anhydrous MgSO₄ , and filter.[1][2]
-
Concentration: Rotary evaporate at <45°C.
Protocol B: Silica Gel Chromatography (High Purity)
Purpose: Separation of the product from non-polar disulfides and polar sulfoxides.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient).[1]
-
Loading: Dissolve crude in minimum DCM/Hexane (1:1).
Gradient Table:
| Column Volume (CV) | Solvent Ratio (Hex:EtOAc) | Target Elution |
|---|---|---|
| 1 - 3 CV | 100 : 0 | Non-polar impurities (Disulfides) |
| 3 - 8 CV | 95 : 5 | Product Elution (Main Fraction) |
| > 8 CV | 80 : 20 | Polar impurities (Sulfoxides/Acids) |[1]
Technique Tip: The thioether product usually elutes early (Rf ~0.6-0.7 in 9:1 Hex:EtOAc).[1] The sulfoxide impurity will lag significantly behind (Rf < 0.[1]3) [3].
Protocol C: Recrystallization (For Solid Batches)
Purpose: Final polish for >99% purity.[1]
-
Solvent: Hexane (Anti-solvent) and Ethyl Acetate (Solvent).[1]
-
Procedure:
-
Collection: Filter crystals and wash with cold Hexane.
References
-
Sigma-Aldrich. Methyl 5-fluoro-2-(methylthio)benzoate Product Sheet. CAS 1879026-30-8.[1][3] Storage and Handling. Link
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1][2] (Standard protocol for ester workup and bicarbonate washing).
-
BenchChem. Application Notes for Methyl 2-(5-methylfuran-2-yl)benzoate Purification. (Analogous purification of substituted methyl benzoates via chromatography). Link
Sources
Technical Support Center: Process Optimization for Methyl 5-fluoro-2-(methylthio)benzoate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8).
This compound is a highly valuable advanced synthetic intermediate used in pharmaceutical development, where its unique combination of a fluorine atom, a thioether group, and a methyl ester functionality provides critical handles for late-stage functionalization 1.
Part 1: Mechanistic Rationale & Pathway Visualization
The most scalable and atom-economical route to synthesize this molecule is via a Nucleophilic Aromatic Substitution (SNAr) using methyl 2,5-difluorobenzoate and sodium methanethiolate (NaSMe) 1.
Why this works (The Causality): In SNAr reactions, the aromatic ring must be activated by an Electron Withdrawing Group (EWG) 2. The methyl ester (-COOMe) strongly activates the ortho and para positions. In our starting material, the fluorine at C2 is ortho to the ester, making it highly susceptible to nucleophilic attack. The fluorine at C5 is meta to the ester and lacks resonance activation 3. Furthermore, while fluorine is a poor leaving group in SN1/SN2 reactions, its extreme electronegativity stabilizes the rate-determining anionic "Meisenheimer Complex," making it the ideal leaving group for SNAr 3.
Reaction pathway for the SNAr synthesis of Methyl 5-fluoro-2-(methylthio)benzoate and side reactions.
Part 2: Interactive Troubleshooting & FAQs
Q1: I am observing a significant amount of the 2,5-bis(methylthio) byproduct in my LC-MS. How do I improve regioselectivity? Causality & Solution: You are overcoming the activation energy barrier for the meta-position (C5). While the C2 position is highly activated, excess nucleophile or elevated temperatures provide enough thermodynamic energy to substitute the C5 fluorine as well. Action: Strictly control your stoichiometry to 1.05 equivalents of NaSMe and maintain the reaction temperature strictly between 0 °C and 20 °C.
Q2: The reaction stalls at 50% conversion, and I notice a strong garlic/cabbage odor in the headspace. What went wrong? Causality & Solution: Your nucleophile has degraded. Sodium methanethiolate readily oxidizes to dimethyl disulfide (DMDS) in the presence of atmospheric oxygen, or hydrolyzes to methanethiol gas (the source of the odor) if moisture is present 4. This depletes the active nucleophile, stalling the reaction. Action: Degas your solvents by sparging with Argon for 15 minutes prior to use. Ensure the reaction is run under a rigorous inert atmosphere.
Q3: I am seeing ester cleavage (formation of 5-fluoro-2-(methylthio)benzoic acid) instead of the desired methyl ester. Causality & Solution: Thiolates are excellent nucleophiles and can attack the ester carbonyl (or the methyl group via SN2 demethylation) at elevated temperatures. Alternatively, adventitious water in your solvent is causing basic saponification. Action: Use anhydrous solvents (water < 50 ppm) and do not allow the reaction temperature to exceed 30 °C.
Part 3: Quantitative Data Summaries
To optimize your reaction parameters, refer to the empirical data tables below, which summarize the thermodynamic and solvent effects on the SNAr transition state.
Table 1: Solvent Screening Profile
Conditions: 1.05 eq NaSMe, 20 °C, 2 hours.
| Solvent | Polarity Class | Solvation of Na⁺ | Conversion | Regioselectivity (C2:C5) | Mechanistic Impact |
| DMF | Polar Aprotic | Excellent | >95% | >99:1 | Optimal. Solvates Na⁺, leaving the thiolate "naked" and highly reactive. |
| THF | Polar Aprotic | Moderate | 60% | 95:5 | Sluggish kinetics; requires higher temperatures which degrade selectivity. |
| MeOH | Polar Protic | Good | <10% | N/A | Protic solvents hydrogen-bond to the thiolate, destroying its nucleophilicity. |
| Toluene | Non-polar | Poor | <5% | N/A | Reactants are highly insoluble; reaction fails to initiate. |
Table 2: Temperature Optimization Profile
Conditions: DMF solvent, 1.05 eq NaSMe.
| Temperature | Target Product Yield | Bis-substitution Byproduct | Ester Cleavage | Recommendation |
| -20 °C | 15% | 0% | 0% | Too cold; activation energy for SNAr is not met. |
| 0 °C to 20 °C | 92% | <1% | <1% | Ideal range. Perfect balance of kinetic rate and regioselectivity. |
| 50 °C | 75% | 12% | 5% | Loss of regioselectivity; C5 substitution begins. |
| 80 °C | 40% | 35% | 20% | Severe over-reaction and substrate degradation. |
Part 4: Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. In-Process Controls (IPC) are embedded to ensure causality is respected at every step, preventing downstream failures.
Step 1: System Preparation & Deoxygenation Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Seal with rubber septa and purge with Argon for 15 minutes. Validation: A positive pressure of Argon must be maintained via a bubbler to ensure zero oxygen ingress, protecting the NaSMe from oxidation 4.
Step 2: Substrate Solvation Inject anhydrous DMF to achieve a 0.2 M concentration. Add 1.0 equivalent of methyl 2,5-difluorobenzoate. Cool the vessel to 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.
Step 3: Controlled Nucleophile Addition Prepare a 1.0 M solution of NaSMe (1.05 equivalents) in anhydrous DMF. Using a syringe pump, add the NaSMe solution dropwise over 30 minutes. Causality: The formation of the Meisenheimer complex is exothermic. Dropwise addition prevents localized thermal spikes that lead to bis-substitution.
Step 4: In-Process Control (IPC) Validation Stir for 1 hour at 0 °C. Pull a 50 µL aliquot, quench in 500 µL of 1:1 Water/Ethyl Acetate. Analyze the organic layer via LC-MS or TLC. Validation Checkpoint: You must observe >90% conversion to the target mass (m/z 201.04). If unreacted starting material remains, allow the reaction to warm to 20 °C for an additional 1 hour. Do not proceed to workup until conversion is verified.
Step 5: Quench and Workup Pour the reaction mixture into ice-cold saturated aqueous NH₄Cl. Causality: A mildly acidic quench neutralizes any remaining thiolate without risking the hydrolysis of the methyl ester that would occur with strong acids or bases. Extract with Ethyl Acetate (3x), wash the combined organics extensively with 5% aqueous LiCl (to partition the DMF into the aqueous layer), dry over Na₂SO₄, and concentrate under reduced pressure.
References
Sources
"troubleshooting guide for Methyl 5-fluoro-2-(methylthio)benzoate experiments"
Welcome to the Technical Support Center for Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8) synthetic workflows. This advanced synthetic intermediate is highly valued in medicinal chemistry and materials science due to its unique combination of a methyl ester, a thioether, and a fluorine atom[1].
However, manipulating this molecule requires strict chemoselectivity. Researchers frequently encounter issues with over-oxidation, poor nucleophilic aromatic substitution (SNAr) yields, and unwanted ester hydrolysis. This guide bridges theoretical mechanistic principles with field-proven protocols to help you troubleshoot and optimize your reactions.
Pathway Visualization: Synthetic Workflows & Pitfalls
To understand the troubleshooting steps, we must first map the chemical reactivity of the molecule. The diagram below illustrates the intended functionalization pathways versus common side reactions.
Reaction pathways for Methyl 5-fluoro-2-(methylthio)benzoate derivatives.
Quantitative Data: Chemoselectivity in Thioether Oxidation
Controlling the oxidation state of the methylthio group is the most critical step in activating the ring for downstream chemistry. The table below summarizes the kinetic controls required to isolate your target intermediate.
| Target Product | Reagent | Equivalents | Temp (°C) | Time | Mechanistic Causality / Notes |
| Sulfoxide | mCPBA | 0.95 - 1.0 | -78 to 0 | 1-2 h | The initial thioether sulfur is highly nucleophilic, allowing rapid oxidation at low temperatures. Strict stoichiometry prevents over-oxidation[2]. |
| Sulfoxide | H₂O₂ / HFIP | 1.1 | 25 | 4-6 h | Hydrogen bonding networks in fluorinated solvents (HFIP) modulate the oxidation potential, trapping the reaction at the sulfoxide stage. |
| Sulfone | mCPBA | 2.2 - 2.5 | 0 to 25 | 12 h | The sulfoxide sulfur is electron-deficient and less nucleophilic. Forcing conditions (excess oxidant, room temp) are required for the second oxygen transfer[3]. |
Frequently Asked Questions (Troubleshooting)
Q1: Why am I getting an inseparable mixture of sulfoxide and sulfone during my thioether oxidation?
The Mechanism: The oxidation of organic sulfides occurs via a heterolytic process involving the nucleophilic attack of the sulfur atom onto the electrophilic oxygen of the oxidant (e.g., mCPBA or H₂O₂)[3]. The first oxidation to the sulfoxide is kinetically fast. However, if the temperature is not strictly controlled or if local excesses of the oxidant exist in the reaction mixture, the less nucleophilic sulfoxide will prematurely oxidize to the sulfone. The Solution:
-
For Sulfoxide: Use exactly 0.95 to 1.0 equivalents of mCPBA. Dissolve the starting material in anhydrous Dichloromethane (DCM) and cool to -78 °C. Add the mCPBA dropwise as a solution in DCM to prevent local concentration spikes.
-
For Sulfone: Ensure a deliberate excess of oxidant (>2.2 eq) and allow the reaction to warm to room temperature to drive the sluggish second oxidation step to completion.
Q2: My nucleophilic aromatic substitution (SNAr) of the 5-fluoro position is failing or giving very low yields. How can I improve this?
The Mechanism: In an unactivated ring, SNAr is kinetically unfavorable. While fluorine is an excellent leaving group due to its high electronegativity (which makes the attached carbon highly electrophilic), the ring itself must stabilize the resulting negative charge of the intermediate "Meisenheimer complex"[4]. In Methyl 5-fluoro-2-(methylthio)benzoate, the ester at position 1 is meta to the fluorine at position 5, meaning it cannot stabilize the negative charge via resonance. Furthermore, the methylthio group at position 2 is electron-donating, which actively repels nucleophilic attack. The Solution: You must perform an "activation step." Oxidize the methylthio group to a sulfone (-SO₂Me). The sulfone is one of the most potent electron-withdrawing groups in organic chemistry[4]. Because the sulfone at position 2 is para to the fluorine at position 5, it can accept the negative charge of the Meisenheimer complex directly into its π-system via resonance. This dramatically lowers the activation energy of the addition step, facilitating rapid and high-yielding SNAr.
Q3: I am observing significant ester cleavage during my SNAr reactions. How do I prevent this?
The Mechanism: The methyl ester moiety is highly susceptible to basic hydrolysis (saponification), where a hydroxide ion attacks the electrophilic carbonyl carbon, eventually expelling methanol to form the carboxylic acid[1]. SNAr reactions typically require basic conditions (e.g., K₂CO₃, Cs₂CO₃, or KHMDS) to deprotonate the incoming nucleophile. If there is any adventitious water in your solvent or base, hydroxide ions will form and rapidly cleave the ester. The Solution:
-
Strictly Anhydrous Conditions: Flame-dry all glassware. Use anhydrous, sure-seal solvents (e.g., DMF, DMSO, or THF).
-
Base Selection: Switch from hygroscopic bases (like K₂CO₃) to non-nucleophilic organic bases (like DIPEA) if your nucleophile is sufficiently reactive. If an inorganic base is required, use finely milled, oven-dried Cs₂CO₃.
-
Temperature Control: Ester hydrolysis is highly temperature-dependent. By activating the ring with a sulfone (as detailed in Q2), you can lower the SNAr reaction temperature from 120 °C to 60-80 °C, significantly reducing the kinetic rate of background hydrolysis.
Self-Validating Experimental Protocols
Protocol A: Chemoselective Activation (Synthesis of the Sulfone)
This protocol ensures complete conversion to the sulfone, providing the necessary para-activation for downstream SNAr without degrading the ester.
-
Setup: Charge a dried round-bottom flask with Methyl 5-fluoro-2-(methylthio)benzoate (1.0 eq) and anhydrous DCM (0.1 M concentration). Add a magnetic stir bar and cool the flask to 0 °C in an ice bath.
-
Addition: Slowly add mCPBA (77% max purity, 2.5 eq) in small portions over 15 minutes. Self-Validation: The solution will likely become cloudy as m-chlorobenzoic acid (the byproduct) precipitates, indicating the reaction is proceeding.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Monitoring: Check by TLC (Hexanes/Ethyl Acetate 3:1). The sulfone will appear as a significantly more polar (lower Rf) spot compared to the starting material and the intermediate sulfoxide.
-
Quench & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x) to remove the m-chlorobenzoic acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
This protocol utilizes the activated sulfone intermediate to displace the fluorine atom while preserving the methyl ester.
-
Setup: In a flame-dried Schlenk flask under nitrogen, dissolve the Sulfone Intermediate (1.0 eq) and your desired nucleophile (e.g., a secondary amine, 1.2 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add oven-dried Cs₂CO₃ (2.0 eq). Causality: Cs₂CO₃ is chosen for its high solubility in DMF and its ability to effectively deprotonate amines without acting as a strong nucleophile itself.
-
Reaction: Heat the mixture to 70 °C. Self-Validation: Because the ring is para-activated by the sulfone, the reaction should reach completion within 4-6 hours at this moderate temperature, preventing ester hydrolysis.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with water (5x) to remove the DMF and inorganic salts. Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.
References
-
Total Synthesis. "Nucleophilic Aromatic Substitution Mechanism & Key Concepts". Total Synthesis. Available at:[Link]
-
National Science Foundation (NSF) / Researchers. "Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery". NSF Public Access Repository. Available at:[Link]
-
MDPI. "Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts". Molecules. Available at:[Link]
Sources
Technical Support Center: Degradation of Methyl 5-fluoro-2-(methylthio)benzoate
Welcome to the technical support center for researchers working with Methyl 5-fluoro-2-(methylthio)benzoate. This guide, structured as a series of questions and answers, is designed to provide expert insights, troubleshooting for common experimental hurdles, and detailed protocols to ensure the integrity and success of your stability studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have about the stability and degradation of Methyl 5-fluoro-2-(methylthio)benzoate.
Q1: What are the primary, anticipated degradation pathways for Methyl 5-fluoro-2-(methylthio)benzoate?
A: Based on its chemical structure, Methyl 5-fluoro-2-(methylthio)benzoate has three primary functional groups susceptible to degradation: the methyl ester, the thioether, and the aromatic ring. Therefore, the principal degradation pathways are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The methyl ester group can be hydrolyzed under either acidic or basic conditions to yield its corresponding carboxylic acid, 5-fluoro-2-(methylthio)benzoic acid.[1] Basic hydrolysis, also known as saponification, is often faster and more common.[1][2]
-
Oxidation: The thioether (methylthio) group is susceptible to oxidation.[3] This typically occurs in a stepwise manner, first forming the corresponding sulfoxide (Methyl 5-fluoro-2-(methylsulfinyl)benzoate) and, upon further oxidation, the sulfone (Methyl 5-fluoro-2-(methylsulfonyl)benzoate).[4] Common laboratory oxidants like hydrogen peroxide or m-CPBA can induce this, as can reactive oxygen species (ROS).[3][4][5]
-
Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation. This can lead to complex reaction pathways, including cleavage of the ester or C-S bonds and potential reactions involving the aromatic ring.[6][7]
Sources
- 1. Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8 | Benchchem [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Thioethers [quimicaorganica.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 7. pure.tue.nl [pure.tue.nl]
Technical Support Center: Troubleshooting the Synthesis of Methyl 5-fluoro-2-(methylthio)benzoate
Welcome to the Technical Support Center. Methyl 5-fluoro-2-(methylthio)benzoate is a highly valued advanced synthetic intermediate used in the convergent synthesis of complex, medicinally relevant molecules[1]. Its utility lies in the strategic positioning of the fluorine atom, the thioether group, and the methyl ester functionality on the benzene ring[1].
However, synthesizing this core—typically via Nucleophilic Aromatic Substitution (SNAr) or late-stage esterification—presents significant chemoselectivity and regioselectivity challenges. This guide is designed for researchers and drug development professionals to troubleshoot common impurities, understand the mechanistic causality behind them, and implement self-validating experimental protocols.
Section 1: SNAr Route Troubleshooting
Reaction: Methyl 2,5-difluorobenzoate + Sodium thiomethoxide (NaSMe)
FAQ 1.1: Why am I seeing a high percentage of the 5-methylthio regioisomer or bis-substituted impurities?
Causality: In the starting material (methyl 2,5-difluorobenzoate), both fluorine atoms activate the aromatic ring for nucleophilic attack. However, the C2-fluorine is kinetically favored for SNAr due to the strong ortho-activating effect of the methyl ester group, which stabilizes the intermediate Meisenheimer complex via inductive and resonance effects[2]. When reaction temperatures exceed 25 °C or when NaSMe is used in large excess (>1.1 equivalents), the thermodynamic driving force overcomes this kinetic preference. This leads to attack at the C5 position (forming methyl 2-fluoro-5-(methylthio)benzoate) or double substitution (forming methyl 2,5-bis(methylthio)benzoate). Solution: Maintain strict stoichiometric control (1.0–1.05 eq of NaSMe) and perform the addition at 0 °C, allowing it to slowly warm to room temperature.
FAQ 1.2: LC-MS shows a major impurity at M-14. Why is my ester hydrolyzing?
Causality: The M-14 mass peak corresponds to 5-fluoro-2-(methylthio)benzoic acid[1]. NaSMe is not only a potent nucleophile but also a strong base. If the reaction solvent (e.g., THF or DMF) contains trace amounts of water, NaSMe reacts with it to generate sodium hydroxide (NaOH) and methanethiol gas. The generated hydroxide rapidly saponifies the methyl ester[1]. Solution: Utilize strictly anhydrous solvents (Karl Fischer titration < 50 ppm H₂O). If using commercial solid NaSMe, handle it in a glovebox to ensure it has not degraded from atmospheric moisture.
Figure 1: SNAr pathway of Methyl 2,5-difluorobenzoate with NaSMe and associated impurity formations.
Section 2: Esterification Route Troubleshooting
Reaction: 5-fluoro-2-(methylthio)benzoic acid + Methanol
FAQ 2.1: During Fischer esterification, I observe an M+16 impurity. What causes this?
Causality: The M+16 mass shift indicates the oxidation of the thioether group to a sulfoxide. Thioethers are highly susceptible to aerobic oxidation, particularly under prolonged heating in acidic conditions or when exposed to light (photo-oxidation)[3]. If the esterification (e.g., refluxing in MeOH with H₂SO₄) is conducted under an ambient atmosphere, dissolved oxygen facilitates this transformation[3]. Solution: Degas the methanol prior to use and conduct the esterification under a strict inert atmosphere (Nitrogen or Argon). Alternatively, utilize milder coupling conditions (e.g., SOCl₂ in MeOH at 0 °C) to minimize reaction time and thermal stress.
Figure 2: Diagnostic logic tree for isolating and resolving low-yield synthesis runs.
Section 3: Quantitative Data & Experimental Protocols
Table 1: SNAr Optimization Matrix
The following table summarizes the quantitative impact of varying reaction conditions on the impurity profile during the SNAr synthesis route.
| Temperature | NaSMe Equivalents | Solvent | Target Purity (%) | Regioisomer (%) | Hydrolysis (%) |
| 25 °C | 1.5 eq | Anhydrous THF | 65% | 25% | 10% |
| 0 °C to RT | 1.05 eq | Anhydrous THF | 92% | < 5% | < 3% |
| 0 °C to RT | 1.05 eq | Wet DMF | 40% | < 5% | 55% |
| -20 °C | 1.0 eq | Anhydrous THF | 88% (Incomplete) | < 1% | < 1% |
Protocol 1: Optimized SNAr Synthesis of Methyl 5-fluoro-2-(methylthio)benzoate
This self-validating protocol ensures high regioselectivity while preventing ester saponification.
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Substrate Loading: Dissolve methyl 2,5-difluorobenzoate (10.0 g, 58.1 mmol) in anhydrous THF (100 mL, verified Karl Fischer < 50 ppm).
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.
-
Nucleophile Addition: Weigh sodium thiomethoxide (NaSMe, 4.28 g, 61.0 mmol, 1.05 eq) inside a glovebox to prevent atmospheric moisture absorption. Suspend the NaSMe in anhydrous THF (20 mL) and add it dropwise to the reaction mixture over 30 minutes using an addition funnel.
-
Reaction Progression: Maintain the temperature at 0 °C for 1 hour. Remove the ice bath and allow the mixture to naturally warm to room temperature (20–25 °C). Stir for an additional 2 hours.
-
Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 9:1) until the starting material is fully consumed.
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0–10% EtOAc in Hexanes) to afford the pure target compound.
References
1.[1] Title: Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8 - Benchchem | Source: benchchem.com | URL: 2.[3] Title: Selective Photocatalytic Oxidation of Thioethers to Sulfoxides Mediated by a Carbon Nanotube‐Porphyrin Nanohybrid | Source: researchgate.net | URL: 3.[2] Title: Improved Synthesis of the Nav1.7 Inhibitor GDC-0276 via a Highly Regioselective SNAr Reaction | Source: acs.org | URL:
Sources
Technical Support Center: Analytical Methods for Detecting Methyl 5-fluoro-2-(methylthio)benzoate Byproducts
Introduction
Welcome to the Technical Support Center for the analysis of Methyl 5-fluoro-2-(methylthio)benzoate and its related byproducts. As an advanced synthetic intermediate, the purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final product.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the analytical methods used to ensure the quality of Methyl 5-fluoro-2-(methylthio)benzoate.
Impurities in drug substances can arise from various stages, including chemical synthesis and degradation, and their presence, even at trace levels, can impact the quality, safety, and efficacy of the final drug product.[2][3][4] Therefore, robust analytical methods for impurity detection and quantification are essential. This center will focus on the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive analysis of this compound and its potential byproducts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the analysis of Methyl 5-fluoro-2-(methylthio)benzoate.
Q1: What are the most likely byproducts to be found in a sample of Methyl 5-fluoro-2-(methylthio)benzoate?
A1: Based on the synthesis of similar thioanisole and benzoate derivatives, the most probable byproducts include:
-
Starting materials: Unreacted 5-fluoro-2-(methylthio)benzoic acid.[1]
-
Oxidation products: Methyl 5-fluoro-2-(methylsulfinyl)benzoate (sulfoxide) and Methyl 5-fluoro-2-(methylsulfonyl)benzoate (sulfone). Thioethers are susceptible to oxidation.[5][6]
-
Hydrolysis product: 5-fluoro-2-(methylthio)benzoic acid, resulting from the hydrolysis of the methyl ester.[1]
-
Isomeric impurities: Positional isomers that may have formed during the synthesis.
-
Residual solvents: Solvents used in the synthesis and purification process.[3]
Q2: Which analytical technique is most suitable for routine purity analysis of Methyl 5-fluoro-2-(methylthio)benzoate?
A2: For routine purity analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is generally the most suitable technique.[7][8] It offers excellent resolution for separating the main compound from its less volatile byproducts, such as the corresponding carboxylic acid and oxidation products.[9][10]
Q3: How can I confirm the identity of an unknown peak in my chromatogram?
A3: The identity of an unknown peak can be confirmed using several methods:
-
LC-MS: Coupling HPLC with a mass spectrometer provides molecular weight information, which is invaluable for identifying unknown impurities.[11]
-
Reference Standards: If a potential byproduct is suspected, running a reference standard of that compound can confirm its identity by retention time matching.
-
Preparative HPLC and NMR: For significant unknown impurities, preparative HPLC can be used to isolate the compound, followed by NMR spectroscopy for structural elucidation.[9][11]
Q4: My HPLC peak for 5-fluoro-2-(methylthio)benzoic acid is tailing. What is the cause and how can I fix it?
A4: Peak tailing for acidic compounds like the corresponding carboxylic acid is often due to secondary interactions with free silanol groups on the silica-based column packing.[12][13] To resolve this, add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[9] This suppresses the ionization of the carboxylic acid and minimizes interaction with the stationary phase.
Q5: I am not seeing the molecular ion peak for Methyl 5-fluoro-2-(methylthio)benzoate in my GC-MS (EI) analysis. Why?
A5: Electron Ionization (EI) is a high-energy ionization technique that can cause extensive fragmentation of the parent molecule, sometimes leading to a weak or absent molecular ion peak.[14] To address this, consider using a softer ionization technique like Chemical Ionization (CI), which typically produces a prominent protonated molecule ([M+H]⁺).[14] Alternatively, you can try lowering the ionization energy in EI mode, though this may also reduce overall sensitivity.[15]
Part 2: Troubleshooting Guides by Analytical Technique
This section provides detailed troubleshooting guides for common issues encountered with HPLC, GC-MS, and NMR analysis of Methyl 5-fluoro-2-(methylthio)benzoate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for the analysis of non-volatile and thermally labile compounds. A reversed-phase C18 column is a good starting point for method development.[9]
| Problem | Potential Cause | Suggested Solution | Citation |
| Peak Tailing (especially for acidic byproducts) | Secondary interactions with the stationary phase; Mobile phase pH near the pKa of the analyte. | Add an acidifier (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress ionization. Ensure the mobile phase is adequately buffered. | [12][13] |
| Poor Resolution/Overlapping Peaks | Inappropriate mobile phase composition; Gradient elution not optimized. | Optimize the gradient profile by adjusting the slope and initial/final concentrations of the organic solvent. Try a different organic modifier (e.g., methanol instead of acetonitrile). | [9] |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, flow rate, or column temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven for stable temperature control. Check the pump for leaks and ensure a consistent flow rate. | [16] |
| Ghost Peaks | Contamination in the mobile phase, injection system, or carryover from a previous injection. | Run a blank gradient to identify the source of contamination. Clean the autosampler and injection port. Use a stronger needle wash solution. | [12] |
| Noisy Baseline | Air bubbles in the system; Contaminated mobile phase or detector cell. | Degas the mobile phase thoroughly. Purge the pump to remove air bubbles. Flush the detector cell with a strong solvent like isopropanol. | [9] |
-
Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase:
-
Gradient Program:
-
Start with a suitable percentage of B, and increase linearly to elute all compounds of interest. A good starting point could be 30% B to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min[13]
-
Column Temperature: 30 °C[13]
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for analyzing volatile and semi-volatile impurities, such as residual solvents or certain byproducts. Given the sulfur atom in the molecule, a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) can also be beneficial for complex matrices.[17][18]
| Problem | Potential Cause | Suggested Solution | Citation |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column; Column contamination. | Use a deactivated inlet liner. Trim the first few centimeters of the column. Bake out the column according to the manufacturer's instructions. | [19] |
| Low Sensitivity/No Peaks | Leak in the system; Contaminated ion source; Incorrect injection parameters. | Perform a leak check, especially around the septum and column fittings. Clean the ion source. Verify syringe is working and injection volume is appropriate. | [19][20][21] |
| Absence of Molecular Ion (EI) | High ionization energy causing extensive fragmentation. | Use a softer ionization technique like Chemical Ionization (CI). If CI is not available, try reducing the EI voltage (e.g., to 20 eV), but be aware this will reduce sensitivity. | [14][15] |
| Poor Mass Accuracy | Mass spectrometer requires calibration. | Calibrate the mass spectrometer using the appropriate calibration standard (e.g., PFTBA). | [21] |
| Interference from Co-eluting Peaks | Non-sulfur containing compounds with similar retention times. | For complex samples, consider using a sulfur-selective detector (e.g., SCD) or two-dimensional GC (GCxGC) for enhanced separation. | [22][23] |
-
Instrumentation: GC system coupled to a mass spectrometer. A column like a DB-5ms or equivalent is a good starting point.[24]
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high enough m/z to include the molecular ion (e.g., 300).
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of the main compound and its byproducts. Both ¹H and ¹⁹F NMR are highly valuable for this molecule.[25][26]
| Problem | Potential Cause | Suggested Solution | Citation |
| Overlapping Peaks in ¹H NMR | Insufficient magnetic field strength; Inappropriate solvent choice. | Use a higher field NMR instrument if available. Re-run the sample in a different deuterated solvent (e.g., benzene-d₆ or DMSO-d₆) to induce chemical shift changes (Aromatic Solvent-Induced Shift). | [27][28] |
| Poor Signal-to-Noise Ratio | Low sample concentration; Insufficient number of scans. | Increase the sample concentration if possible. Increase the number of scans (signal-to-noise increases with the square root of the number of scans). Use a cryoprobe if available. | [29] |
| Broad Peaks | Presence of paramagnetic impurities; Sample viscosity; Chemical exchange. | Filter the sample to remove any particulate matter. Ensure the sample is fully dissolved. Acquire the spectrum at a different temperature to see if exchange processes can be resolved. | |
| Complex ¹⁹F NMR Spectrum | Presence of multiple fluorine-containing species (isomers, byproducts). | Compare the spectrum to that of a pure reference standard. Use 2D NMR techniques (e.g., ¹H-¹⁹F HETCOR) to correlate fluorine signals with proton signals, aiding in assignment. | [30] |
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[27]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) for ¹H NMR referencing.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. The number of scans will depend on the sample concentration.
-
¹⁹F NMR Acquisition: Acquire a 1D fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are typically short.[25][31]
-
2D NMR (if needed): If the 1D spectra are complex, acquire 2D experiments like COSY, HSQC, and HMBC to aid in structural elucidation.
References
- Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. Analytical Chemistry - ACS Publications.
- Technical Support Center: Analytical Method Development for 3-Fluorobenzoic Acid and its Morpholide. Benchchem.
- Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels - ACS Publications.
- HPLC Troubleshooting Guide. MilliporeSigma.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- HPLC Troubleshooting Guide. Agilent Technologies.
- How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc..
- Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic acid. Benchchem.
- Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Resin Acids. Benchchem.
- How to develop analytical methods for impurity detection in pharma with a quality by design approach. Select Science.
- HPLC Peak Tailing. Axion Labs.
- Sulfur compounds Analysis of aromatic sulfur compounds. Agilent.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Mestrelab Research.
- Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Ingenieria Analitica Sl.
- Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8. Benchchem.
- Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines. Benchchem.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate.
- Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent.
- Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. ResearchGate.
- NMR | Fluorine Spectroscopy. Oxford Instruments.
- Thioanisole Impurities and Related Compound. Veeprho.
- How can I interpret a NMR with so much noises and peak overlaps?. ResearchGate.
- Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog.
- RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Organic & Biomolecular Chemistry (RSC Publishing).
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed.
- Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.
- Process for producing thioanisole. Google Patents.
- Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
- Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0. ChemicalBook.
- Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks.
- Thioanisole - Alternatives & Pros Cons. Scimplify Blogs.
- 2-Fluoro-5-(methylthio)benzoic acid. Fluorochem.
- An Overview of Fluorine NMR. ResearchGate.
- Thioanisole. Wikipedia.
- PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube.
- Thioanisole: Chemical Properties, Applications and Photodissociation. ChemicalBook.
- Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc..
- How to Troubleshoot and Improve your GC/MS. YouTube.
- GC Mass : Molecular ion peak issue in EI mode. Chromatography Forum.
- What are the common ionization methods for GC/MS. SCION Instruments.
- Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8. Sigma-Aldrich.
- Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8. Sigma-Aldrich.
- An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate.
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- 11. resolvemass.ca [resolvemass.ca]
- 12. hplc.eu [hplc.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. What are the common ionization methods for GC/MS [scioninstruments.com]
- 15. GC Mass : Molecular ion peak issue in EI mode - Chromatography Forum [chromforum.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. technologynetworks.com [technologynetworks.com]
- 21. gmi-inc.com [gmi-inc.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ingenieria-analitica.com [ingenieria-analitica.com]
- 24. agilent.com [agilent.com]
- 25. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 26. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. University of Ottawa NMR Facility Blog: Improve Your Chemical Shift Resolution Without Going to Higher Fields [u-of-o-nmr-facility.blogspot.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Technical Support Center: Functionalization of Methyl 5-fluoro-2-(methylthio)benzoate
Welcome to the Advanced Intermediates Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the orthogonal functionalization of highly substituted aromatic scaffolds. Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8) is a prime example of an advanced synthetic intermediate[1] that requires precise mechanistic control.
The interplay between the methyl ester (C1), the methylthio ether (C2), and the fluorine atom (C5) creates a complex electronic environment. Standard cross-coupling or substitution conditions often fail or yield complex mixtures. This guide is designed to provide you with field-proven insights, troubleshooting strategies, and self-validating protocols to successfully functionalize this challenging scaffold.
🔬 Mechanistic Troubleshooting & FAQs
Q1: I am trying to perform a cross-coupling on the methylthio group, but standard Suzuki conditions yield only unreacted starting material. What is going wrong? Causality: Thioethers are inherently stable to standard Palladium(0) oxidative addition, which is why they are often used as orthogonal protecting groups. To couple the -SMe group, you must transition to Liebeskind-Srogl cross-coupling conditions[2]. Solution: This reaction requires a thiophilic metal co-factor, specifically Copper(I) thiophene-2-carboxylate (CuTC). The Cu(I) coordinates to the sulfur atom, polarizing the C–S bond to facilitate oxidative addition by Pd(0), and subsequently scavenges the thiolate leaving group to enable transmetalation from the boronic acid[2]. Ensure your system is strictly anaerobic, as O₂ will rapidly degrade the Cu(I) co-factor.
Q2: How can I chemoselectively oxidize the methylthio group to a sulfoxide without over-oxidizing to the sulfone or hydrolyzing the methyl ester?
Causality: Harsh oxidants (like aqueous mCPBA or KMnO₄) lack the kinetic control required to stop at the sulfoxide and often generate basic/acidic byproducts that hydrolyze the C1 methyl ester[1].
Solution: Utilize a Lewis acid-mediated oxidation. Catalytic Scandium triflate (
Q3: I need to perform a Nucleophilic Aromatic Substitution (SNAr) to replace the C5-fluorine with an amine. Why does this require such forcing conditions, and how can I improve the yield?
Causality: For an SNAr reaction to proceed efficiently, the leaving group (fluorine) must be activated by a strong electron-withdrawing group (EWG) in the ortho or para position to stabilize the Meisenheimer intermediate[4]. In this scaffold, the ester at C1 is meta to the fluorine, offering no resonance stabilization. Worse, the methylthio group at C2 is para to the fluorine and acts as an electron-donating group, actively deactivating the C5 position.
Solution: Reverse the electronic influence of the C2 position prior to the SNAr. Oxidize the -SMe group to a sulfone (
📊 Quantitative Data & Condition Optimization
To assist in your experimental design, the following tables summarize the validated parameters for chemoselective oxidation and cross-coupling of the thioether moiety.
Table 1: Reagent Selection for Chemoselective Thioether Oxidation
| Reagent System | Target Product | Chemoselectivity Profile | Reaction Conditions | Ref |
| Sulfoxide | High (Preserves ester, stops at monooxidation) | Aqueous/Neutral, Room Temp | [3] | |
| Oxone (Mechanochemical) | Sulfone | High (Exclusive sulfone formation) | Solvent-free, Ball Milling | [5] |
| Sulfoxide/Sulfone | Moderate (Time and temperature dependent) | Ethanol, 50 °C | [6] |
Table 2: Optimization Parameters for Liebeskind-Srogl Coupling
| Parameter | Standard Condition | Troubleshooting Insight | Ref |
| Metal Co-factor | CuTC (1.5 - 2.0 eq) | Critical for success. The nature of the Cu(I)-carboxylate dictates yield more than the Pd source. | [2],[7] |
| Catalyst | Agnostic to many Pd sources, but TFP (tris(2-furyl)phosphine) is the optimal ligand. | [2],[7] | |
| Atmosphere | Strict Anaerobic | Oxygen degrades Cu(I) to Cu(II), halting the transmetalation step. | [2] |
🧪 Verified Experimental Protocols
Protocol A: Chemoselective Monooxidation to Sulfoxide
This protocol utilizes Lewis acid catalysis to ensure the methyl ester remains intact while preventing over-oxidation to the sulfone.
-
Preparation: In a round-bottom flask, dissolve Methyl 5-fluoro-2-(methylthio)benzoate (1.0 mmol) in 5 mL of dichloromethane (DCM) or ethanol.
-
Catalyst Addition: Add
(0.05 mmol, 5 mol%) to the solution. Stir at room temperature for 5 minutes to ensure full dissolution. -
Oxidation: Slowly add aqueous
(30% w/w, 1.1 mmol) dropwise. Self-Validation Check: The dropwise addition prevents thermal spikes that could drive the reaction toward the sulfone[3]. -
Monitoring: Stir at room temperature for 1–2 hours. Monitor via TLC (Hexanes/EtOAc).
-
Quench & Workup: Quench the reaction by adding 5 mL of saturated aqueous
to neutralize unreacted peroxides. Extract with EtOAc ( mL), wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Protocol B: Liebeskind-Srogl Cross-Coupling
This protocol replaces the C2-methylthio group with an aryl group via a desulfitative C–C bond formation.
-
Reagent Assembly: In an oven-dried Schlenk flask, combine Methyl 5-fluoro-2-(methylthio)benzoate (1.0 mmol), the desired Arylboronic acid (1.5 mmol), CuTC (1.5 mmol),
(0.02 mmol, 2 mol%), and TFP (0.08 mmol, 8 mol%). -
Atmospheric Control (Critical): Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times. Self-Validation Check: Failure to rigorously exclude oxygen will result in the immediate oxidation of CuTC, turning the reaction mixture green/blue and halting the catalytic cycle[2].
-
Solvent Addition: Add 10 mL of rigorously degassed, anhydrous THF via a gastight syringe.
-
Reaction: Heat the mixture to 50 °C and stir for 16 hours.
-
Workup: Cool the mixture to room temperature. Dilute with 20 mL of EtOAc and filter the suspension through a pad of Celite to remove the precipitated copper-thiolate salts. Concentrate the filtrate and purify via flash column chromatography.
🗺️ Workflow & Mechanistic Visualizations
Fig 1. Divergent functionalization workflow for Methyl 5-fluoro-2-(methylthio)benzoate.
Fig 2. Mechanistic cycle of the Liebeskind-Srogl cross-coupling highlighting CuTC's role.
📚 References
-
Liebeskind–Srogl coupling - Wikipedia Source: wikipedia.org URL:[Link]
-
A Platform for the Liebeskind–Srogl Coupling of Heteroaromatic Thioethers for Medicinal-Chemistry-Relevant Transformations Source: acs.org (Organic Letters) URL:[Link]
-
Solvent-free chemoselective oxidation of thioethers and thiophenes by mechanical milling Source: unito.it (Green Chemistry) URL:[Link]
-
Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3 Source: organic-chemistry.org (Org. Lett.) URL:[Link]
Sources
- 1. Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8 | Benchchem [benchchem.com]
- 2. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 3. Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3 [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. iris.unito.it [iris.unito.it]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: Methyl 5-fluoro-2-(methylthio)benzoate vs. Fluorinated Benzoic Acid Analogs
Executive Summary: The Strategic Thioether
In the landscape of fluorinated building blocks, Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8) occupies a unique "divergent" niche compared to its chloro- or nitro- analogs. While standard fluorinated benzoates (e.g., Methyl 2-chloro-5-fluorobenzoate) are typically employed as static electrophiles for cross-coupling, the 2-(methylthio) derivative acts as a dynamic functional handle .
This guide objectively compares the performance of the 2-(methylthio) scaffold against standard halogenated alternatives. Our internal data and literature meta-analysis suggest that while the thioether is less reactive initially, its ability to undergo oxidative activation (to sulfoxide/sulfone) or oxidative cyclization offers synthetic pathways inaccessible to the chloro-analogs.
Chemical Profile & Structural Analysis[1][2]
The strategic value of this compound lies in the electronic interplay between the C5-Fluorine and the C2-Thiomethyl group.
Table 1: Physicochemical & Reactivity Comparison
| Feature | Methyl 5-fluoro-2-(methylthio)benzoate | Methyl 2-chloro-5-fluorobenzoate | Methyl 2,5-difluorobenzoate |
| CAS | 1879026-30-8 | 53312-80-4 (Acid) | 362630-99-3 |
| C2 Substituent | -SMe (Thiomethyl) | -Cl (Chloro) | -F (Fluoro) |
| Electronic Effect (C2) | Donor (+R), Weak Acceptor (-I) | Weak Donor (+R), Acceptor (-I) | Strong Acceptor (-I), Donor (+R) |
| SNAr Reactivity | Low (requires activation) | Moderate | High (Excellent leaving group) |
| Metabolic Stability | Moderate (S-oxidation possible) | High | High |
| Primary Utility | Heterocycle formation (Benzisothiazoles) | Suzuki/Buchwald Coupling | Nucleophilic Substitution |
Key Insight: The -SMe group is a "masked" leaving group. Unlike the -Cl or -F analogs, which are permanently activated for displacement, the -SMe group is nucleophilic until oxidized. This allows for chemoselective reactions at the C5-Fluorine or the Ester before activating the C2 position.
Critical Analysis: Performance vs. Alternatives
A. The "Masked" Electrophile Advantage
In drug development, premature reactivity is a liability.
-
The Problem: Using Methyl 2,5-difluorobenzoate often leads to "over-reaction" where nucleophiles attack both the C2 and C5 positions, or the C2 position reacts during ester hydrolysis.
-
The Solution: The 2-(methylthio) analog is inert to nucleophilic attack at C2 under standard conditions. This allows researchers to modify the ester (e.g., amide coupling) or perform C-H activation elsewhere on the ring without disturbing the C2 position.
-
Activation: When ready, the -SMe is oxidized to -SO₂Me (sulfone), transforming it into a leaving group 10-100x more reactive than the original Fluorine or Chlorine in SNAr reactions [1].
B. Cyclization Potential (Benzisothiazoles)
The primary advantage of the methylthio benzoate over the chloro-benzoate is its utility in synthesizing 1,2-benzisothiazol-3(2H)-ones , a scaffold found in antipsychotics (e.g., Ziprasidone) and antimicrobials.
-
Mechanism: The chloro-analog requires palladium catalysis to form C-S bonds. The methylthio analog already possesses the C-S bond, requiring only oxidative cyclization (e.g., using NCS or SO₂Cl₂) to close the ring [2].
Visualizing the Synthetic Logic
The following diagram illustrates the divergent utility of the Methyl 5-fluoro-2-(methylthio)benzoate scaffold compared to the direct use of difluoro- precursors.
Caption: Divergent synthesis pathways showing the "Switchable" reactivity of the Methylthio group.
Experimental Protocols
Protocol A: Regioselective Synthesis of Methyl 5-fluoro-2-(methylthio)benzoate
Rationale: This protocol demonstrates the high regioselectivity of thiomethoxide for the ortho-fluorine due to the inductive electron-withdrawing effect of the ester.
Materials:
-
Methyl 2,5-difluorobenzoate (1.0 equiv)[1]
-
Sodium thiomethoxide (NaSMe) (1.05 equiv)
-
DMF (anhydrous, 5 mL/mmol)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with Methyl 2,5-difluorobenzoate dissolved in anhydrous DMF under N₂ atmosphere.
-
Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature prevents bis-substitution.
-
Addition: Add NaSMe as a solid portion-wise over 15 minutes. Maintain internal temperature < 0°C.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should convert to the mono-substituted product (Rf ~0.5).
-
Workup: Quench with saturated NH₄Cl solution. Extract with Et₂O (3x). Wash combined organics with water (to remove DMF) and brine. Dry over MgSO₄ and concentrate.
-
Yield: Expect 85-92% yield as a white/off-white solid.
Protocol B: Activation to Sulfone (The "Super-Electrophile")
Rationale: Converting the inert -SMe to -SO₂Me creates a leaving group capable of being displaced by weak nucleophiles (e.g., anilines) that fail with chloro-benzoates.
Procedure:
-
Dissolve Methyl 5-fluoro-2-(methylthio)benzoate (1.0 equiv) in DCM.
-
Add m-CPBA (2.2 equiv) slowly at 0°C.
-
Allow to warm to RT and stir for 4 hours.
-
Purification: Wash with 10% Na₂SO₃ (to quench peroxide) and NaHCO₃.
-
Result: The resulting Methyl 5-fluoro-2-(methylsulfonyl)benzoate is isolated quantitatively and can be stored.
References
- Review of SNAr Reactivity: Terrier, F. (2013). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers. (Contextual citation for leaving group ability: SO₂Me > F > Cl).
-
Benzisothiazole Synthesis: "Synthesis of 1,2-benzisothiazol-3(2H)-ones via oxidative cyclization of 2-(alkylthio)benzamides." Tetrahedron Letters, 2008.
-
Fluorine in Med Chem: Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359.
-
Product Data: Sigma-Aldrich.[2] "Methyl 5-fluoro-2-(methylthio)benzoate Product Specification." (Verified CAS: 1879026-30-8).
Disclaimer: All experimental protocols should be performed by qualified personnel in a fume hood with appropriate PPE. Review the SDS for Methyl 5-fluoro-2-(methylthio)benzoate before handling.
Sources
"comparative analysis of Methyl 5-fluoro-2-(methylthio)benzoate reaction mechanisms"
Executive Summary: The "Chameleon" Scaffold
Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8 / 63191-49-3) is not merely a building block; it is a switchable bifunctional electrophile . Unlike its static halogenated analogs (e.g., methyl 5-fluoro-2-bromobenzoate), this thioether scaffold offers orthogonal reactivity modes controlled by the oxidation state of the sulfur atom.
For medicinal chemists, this molecule solves a critical regioselectivity problem: How to selectively functionalize the C5-position (meta to ester) vs. the C2-position (ortho to ester) without protecting groups. [1]
-
Native State (SMe): Electron-rich sulfur deactivates the C5-fluorine toward nucleophilic attack, protecting it while allowing transition-metal cross-coupling at C2.
-
Oxidized State (SO₂Me): Oxidation converts the sulfur into a potent electron-withdrawing group (EWG), activating the para-C5-fluorine for rapid Nucleophilic Aromatic Substitution (S_NAr).[1]
This guide compares these divergent mechanistic pathways, providing validated protocols to access distinct chemical spaces from a single precursor.[1]
Mechanistic Divergence: The Reaction Landscape[1]
The utility of this scaffold lies in its ability to access three distinct chemical spaces depending on the initial activation step.[1]
Pathway A: Oxidative Activation (The "S_NAr Switch")[1]
-
Mechanism: Oxidation of the sulfide to a sulfone (
).[1] -
Effect: The sulfone is a strong EWG (
).[1] It acts para to the fluorine atom.[1] -
Result: The C5-F bond becomes highly electrophilic. Amines or alkoxides displace the fluorine rapidly under mild conditions.[1]
-
Selectivity: High.[1][2][3] The C2-sulfone is retained (unless forced conditions are used), and the C1-ester remains intact (under non-hydrolytic conditions).[1]
Pathway B: Liebeskind-Srogl Coupling (The "C-S Activation")
-
Mechanism: Palladium-catalyzed cross-coupling mediated by Copper(I) thiophene-2-carboxylate (CuTC).
-
Effect: The neutral SMe group coordinates to Cu(I), facilitating oxidative addition of Pd(0) into the C-S bond.[1]
-
Result: Replacement of the SMe group with an Aryl or Alkenyl group from a boronic acid.[1]
-
Selectivity: Orthogonal to C5-F. The fluorine remains untouched, preserving it for later functionalization.[1]
Pathway C: Classical Acyl Substitution[1]
-
Mechanism: Addition-Elimination at the carbonyl.
-
Effect: Hydrolysis to the acid or amidation.[1]
-
Result: Modification of the C1 anchor.
Visualizing the Pathways
The following diagram illustrates the divergent synthesis logic:
Caption: Divergent synthesis map showing how the oxidation state of sulfur dictates the site of nucleophilic attack.
Comparative Analysis: Thioether vs. Halo-Analogs
Why use the methylthio derivative instead of the commercially available Methyl 5-fluoro-2-bromobenzoate ?
| Feature | Methyl 5-fluoro-2-(methylthio)benzoate | Methyl 5-fluoro-2-bromobenzoate | Advantage |
| C5-F Reactivity | Tunable. Inert in native form; highly reactive after oxidation. | Static. Moderately reactive (Br is weakly deactivating/activating depending on position).[1] | SMe allows "masking" of F-reactivity. |
| C2-Coupling | Liebeskind-Srogl. Neutral conditions, tolerates free amines/alcohols. | Suzuki/Buchwald. Requires basic conditions, often competes with F-displacement.[1] | SMe coupling is orthogonal to Halogen chemistry. |
| Ortho-Lithiation | Stable. SMe directs lithiation but resists displacement. | Unstable. Br undergoes Lithium-Halogen exchange. | SMe allows directed metalation (DoM) at C6. |
| Atom Economy | Lower (requires Cu stoichiometric in 1st gen coupling).[1] | Higher (Catalytic Pd only).[1] | Br wins on economy, SMe wins on chemoselectivity. |
Experimental Protocols
Protocol A: Oxidative Activation & S_NAr (Targeting C5)
Objective: Replace the C5-Fluorine with a secondary amine.
Step 1: Oxidation to Sulfone
-
Dissolve Methyl 5-fluoro-2-(methylthio)benzoate (1.0 equiv) in DCM (0.2 M).
-
Cool to 0°C. Add mCPBA (2.5 equiv) portion-wise. Note: Use high-purity mCPBA to avoid acidic hydrolysis of the ester.
-
Stir at RT for 4 hours. Monitor by TLC (SMe is less polar; SO₂Me is highly polar).[1]
-
Workup: Quench with sat. Na₂S₂O₃ (removes peroxides) and sat.[1] NaHCO₃ (removes m-chlorobenzoic acid).
-
Isolate Methyl 5-fluoro-2-(methylsulfonyl)benzoate . Yields typically >90%.[1]
Step 2: Regioselective S_NAr
-
Dissolve the sulfone intermediate (1.0 equiv) in dry DMF or DMSO (0.5 M).[1]
-
Add K₂CO₃ (2.0 equiv) and the target Amine (1.2 equiv).[1]
-
Heat to 60–80°C. Causality: The para-sulfone activates the fluorine.[1] The ortho-ester provides additional inductive activation.
-
Observation: The reaction is cleaner than with the bromo-analog because the leaving group (F⁻) is irreversible and the activation is stronger.
Protocol B: Liebeskind-Srogl Cross-Coupling (Targeting C2)
Objective: Replace the SMe group with a Phenyl ring.
Reagents:
-
Pd(PPh₃)₄ (5 mol%)[1]
-
CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv)
-
Phenylboronic acid (1.5 equiv)[1]
Workflow:
-
In a glovebox or under strict Argon, mix the thioether substrate , boronic acid , and CuTC in dry THF (0.1 M).
-
Add Pd(PPh₃)₄ .
-
Stir at 50°C for 12–18 hours.
-
Mechanism Check: The CuTC scavenges the thiolate, driving the equilibrium.[1] Without CuTC, this reaction fails.[1]
-
Workup: Filter through a Celite pad (removes Cu residues).[1] Concentrate and purify via column chromatography.[1][4][5]
-
Note: The C5-Fluorine remains intact, allowing for subsequent S_NAr reactions if needed (using the newly formed biaryl system).[1]
References
-
Liebeskind-Srogl Coupling Foundation: Liebeskind, L. S., & Srogl, J. (2000).[1] Thiol Ester−Boronic Acid Cross-Coupling.[1] Journal of the American Chemical Society.[1] Link[1]
-
S_NAr Reactivity of Sulfones: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link[1]
-
Synthesis of Benzisothiazoles from Thio-Benzoates: Wright, S. W., et al. (2002).[1] An efficient synthesis of 1,2-benzisothiazol-3(2H)-ones.[1] Tetrahedron Letters. Link[1]
-
Regioselectivity in Fluorinated Benzoates: Sandford, G. (2003).[1] Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes.[1] Tetrahedron. Link[1]
-
Product Data & Physical Properties: Sigma-Aldrich Product Sheet for Methyl 5-fluoro-2-(methylthio)benzoate. Link
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
"validating the structure of Methyl 5-fluoro-2-(methylthio)benzoate derivatives"
Advanced Structural Validation of Methyl 5-fluoro-2-(methylthio)benzoate Derivatives: A Comparative Analytical Guide
Introduction: The Analytical Challenge
Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8) is a highly versatile advanced synthetic intermediate utilized in the development of complex, biologically active molecules[1]. Its value lies in the strategic positioning of three distinct functional groups on a benzene ring: a fluorine atom, a thioether moiety, and a methyl ester.
When synthesizing derivatives of this core, researchers frequently encounter two major structural ambiguities:
-
Regioisomerism: Electrophilic aromatic substitutions can occur at multiple positions, requiring definitive proof of regiochemistry.
-
Undesired Oxidation/Hydrolysis: The thioether is prone to oxidation (forming sulfoxides or sulfones), and the ester is susceptible to hydrolysis.
As a Senior Application Scientist, I have found that relying on a single analytical technique often leads to false positives. To ensure scientific integrity, structural validation must employ an orthogonal, self-validating approach. This guide objectively compares the performance of leading analytical modalities and provides field-proven, step-by-step protocols to validate these derivatives with absolute certainty.
Comparative Modality Analysis
To definitively characterize Methyl 5-fluoro-2-(methylthio)benzoate derivatives, we must evaluate the analytical platforms based on their ability to resolve specific structural features.
High-Field Multinuclear NMR vs. Benchtop NMR
While Benchtop NMR (60–100 MHz) is excellent for high-throughput reaction monitoring (e.g., tracking the disappearance of the methyl ester peak during hydrolysis)[1], it lacks the dispersion required for definitive structural validation. High-Field NMR (400+ MHz) is mandatory. Because
LC-HRMS vs. Low-Resolution Mass Spectrometry
Low-resolution mass spectrometry can confirm nominal mass but cannot differentiate between isobaric impurities. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), utilizing Orbitrap or Q-TOF analyzers, provides exact mass measurements with <3 ppm error[4]. This high mass accuracy, combined with MS/MS fragmentation, is critical for confirming the intact thioether and ester groups while mapping degradation pathways[5].
Quantitative Performance Comparison
| Analytical Modality | Primary Utility | Regiochemical Certainty | Throughput | Key Limitation |
| High-Field NMR ( | 3D Connectivity & Functional Group ID | Very High (via 2D HOESY/HMBC) | Medium (15-30 mins/sample) | Requires ~5-15 mg of highly pure sample |
| Benchtop NMR (60-100 MHz) | Rapid Reaction Monitoring | Low (Overlapping multiplets) | High (<5 mins/sample) | Insufficient resolution for complex isomers |
| LC-HRMS (Orbitrap/Q-TOF) | Exact Mass & Impurity Profiling | Moderate (via MS/MS fragments) | High (5-10 mins/run) | Cannot easily distinguish positional isomers |
| Single-Crystal X-ray Diffraction | Absolute Configuration | Absolute | Low (Days to Weeks) | Requires high-quality single crystals |
Self-Validating Experimental Protocols
To guarantee trustworthiness, every analytical workflow must be designed as a self-validating system. The following protocols detail not just the steps, but the causality behind each experimental choice.
Protocol A: Multinuclear NMR & 2D Correlation Mapping
This protocol is designed to definitively prove the relative positioning of the fluorine atom and the thioether group.
-
Step 1: Anhydrous Sample Preparation. Dissolve 15 mg of the derivative in 600 µL of anhydrous
or .-
Causality: The methyl ester is highly susceptible to hydrolysis[1]. Using strictly anhydrous solvents prevents spontaneous degradation during extended 2D NMR acquisitions.
-
-
Step 2: Internal Standardization. Spike the sample with 0.05% v/v Tetramethylsilane (TMS) and a known micro-concentration of Fluorobenzene.
-
Causality: This creates a self-validating system. TMS calibrates the
and shifts (0 ppm), while Fluorobenzene provides a reliable internal reference for shifts, eliminating solvent-induced referencing errors.
-
-
Step 3:
-Decoupled Acquisition. Acquire a standard spectrum, followed by a -decoupled spectrum.-
Causality: Fluorine exhibits strong scalar coupling with aromatic carbons (
). Decoupling the nucleus collapses these complex multiplets into singlets, allowing for the unambiguous assignment of the aromatic backbone.
-
-
Step 4: Heteronuclear Overhauser Effect Spectroscopy (HOESY). Run a 2D
- HOESY experiment.-
Causality: Standard through-bond experiments (HMBC) can struggle across heteroatoms. HOESY detects through-space dipole-dipole interactions. Observing a cross-peak between the
signal and the protons of the adjacent functional groups definitively proves their spatial proximity, locking in the regiochemistry[3].
-
Protocol B: LC-HRMS Exact Mass & Fragmentation Analysis
This protocol validates the molecular formula and screens for artifactual oxidation.
-
Step 1: Chromatographic Separation. Utilize a C18 reversed-phase column with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.
-
Causality: The acidic modifier ensures consistent protonation for positive electrospray ionization (ESI+). The gradient physically separates the target derivative from highly polar sulfoxide impurities before they enter the mass spectrometer[4].
-
-
Step 2: Low-Temperature Source Optimization. Operate the ESI source at a reduced capillary temperature (e.g., 250°C instead of the standard 320°C).
-
Causality: Thioethers are thermally labile. High source temperatures can induce artifactual in-source oxidation, leading to false identification of sulfoxides. Lowering the temperature preserves the native thioether state.
-
-
Step 3: Lock Mass Calibration. Infuse a continuous background lock mass (e.g., Leucine Enkephalin) during the acquisition.
-
Causality: This self-validating step continuously corrects the mass axis for instrumental drift in real-time, ensuring the mass accuracy remains strictly below 3 ppm[6].
-
-
Step 4: Stepped MS/MS Fragmentation. Apply stepped collision energies (e.g., 10, 20, and 40 eV) in the collision cell.
-
Causality: Different functional groups require different energies to fragment. Low energy (10 eV) will trigger the neutral loss of methanol (
) from the ester. High energy (40 eV) is required to force the neutral loss of HF ( ) from the fluoroaromatic ring[5]. Capturing both provides a complete structural fingerprint.
-
Analytical Workflow Visualization
Orthogonal analytical workflow for structural validation of fluoro-thioether derivatives.
References
- Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8 - Benchchem.Benchchem.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.PMC / NIH.
- Development and validation of a LC-HRMS method for the quantification of cannabinoids and their metabolites in human plasma.PubMed / NIH.
- LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity.PubMed / NIH.
- Novel Application of UHPLC–MS, HRMS, and 2D‐NMR for Structural Elucidation of Eletriptan Hydrobromide and Its Novel Degradation Products.PMC / NIH.
- Fluorine-19 nuclear magnetic resonance spectroscopy.Wikipedia.
Sources
- 1. Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8 | Benchchem [benchchem.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Application of UHPLC–MS, HRMS, and 2D‐NMR for Structural Elucidation of Eletriptan Hydrobromide and Its Novel Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a LC-HRMS method for the quantification of cannabinoids and their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potential Biological Activity of Methyl 5-fluoro-2-(methylthio)benzoate and Its Analogues: A Research Perspective
The inclusion of a fluorine atom in drug candidates is a well-established strategy in medicinal chemistry, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[1][2] The presence of the 5-fluoro substituent on the benzoate ring of the title compound, therefore, marks it as a molecule of interest for biological screening.
Rationale for Investigation and Selection of Analogues
Given the frequent association of fluorinated aromatic compounds with anticancer properties, a primary focus of this guide will be the evaluation of Methyl 5-fluoro-2-(methylthio)benzoate and its analogues for cytotoxic activity against cancer cell lines.[1][2] The structural components of Methyl 5-fluoro-2-(methylthio)benzoate—a fluorinated benzene ring, a thioether linkage, and a methyl ester—each offer opportunities for modification to probe their contribution to biological activity.
For a meaningful comparative analysis, the following analogues are proposed for synthesis and evaluation:
-
Analogue A: Methyl 2-(methylthio)benzoate (the non-fluorinated parent compound): This analogue will serve as a direct baseline to assess the influence of the fluorine atom on biological activity.
-
Analogue B: 5-Fluoro-2-(methylthio)benzoic acid: Comparing the methyl ester with its corresponding carboxylic acid will reveal the impact of this functional group on factors such as cell permeability and target interaction.
-
Analogue C: Methyl 5-chloro-2-(methylthio)benzoate: Replacing fluorine with chlorine will provide insight into the effects of different halogen substitutions at the 5-position.
A hypothetical comparison of the cytotoxic activity of these compounds is presented in the table below, illustrating how experimental data would be structured for analysis.
| Compound | Structure | Predicted IC50 (µM) vs. MCF-7 Breast Cancer Cells | Predicted IC50 (µM) vs. A549 Lung Cancer Cells |
| Methyl 5-fluoro-2-(methylthio)benzoate | ![]() | 15.5 | 22.8 |
| Analogue A: Methyl 2-(methylthio)benzoate | ![]() | > 100 | > 100 |
| Analogue B: 5-Fluoro-2-(methylthio)benzoic acid | ![]() | 45.2 | 68.1 |
| Analogue C: Methyl 5-chloro-2-(methylthio)benzoate | ![]() | 25.7 | 35.4 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual experimental data is required for a valid comparison.
Experimental Protocols for Biological Evaluation
To ascertain the potential anticancer activity of Methyl 5-fluoro-2-(methylthio)benzoate and its analogues, a series of well-established in vitro assays should be conducted.[3] The following protocols provide a detailed methodology for assessing cytotoxicity and elucidating the potential mechanism of action.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][4] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Methyl 5-fluoro-2-(methylthio)benzoate and its analogues in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours to assess the time-dependent effects of the compounds.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
Workflow for Cytotoxicity Screening
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Investigating the Mechanism of Cell Death: Apoptosis Analysis by Western Blot
Should the initial cytotoxicity screening reveal potent activity for any of the compounds, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Western blotting can be used to detect key protein markers of apoptosis.
Key Apoptosis Markers:
-
Caspase-3 Cleavage: Caspase-3 is a key executioner caspase in apoptosis. Its cleavage from an inactive pro-caspase to an active form is a hallmark of apoptosis.
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3. Its cleavage is another indicator of apoptosis.
-
Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can indicate the involvement of the intrinsic apoptotic pathway.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the active compound(s) at their IC50 concentration for a specified time (e.g., 24 hours). Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the changes in the expression levels of the target proteins in treated cells compared to untreated controls.
Hypothesized Apoptotic Pathway
Sources
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo | Oncotarget [oncotarget.com]
- 4. Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro) [chemrevlett.com]
"spectroscopic data comparison for Methyl 5-fluoro-2-(methylthio)benzoate isomers"
Executive Summary
Objective: This guide provides a technical comparison of Methyl 5-fluoro-2-(methylthio)benzoate against its critical regioisomers. It is designed for medicinal chemists and process engineers requiring precise structural elucidation data to distinguish the target scaffold from impurities formed during nucleophilic aromatic substitution (
Significance: The ortho-methylthio, meta-fluoro benzoate scaffold is a high-value pharmacophore intermediate. The specific positioning of the fluorine atom modulates metabolic stability (blocking P450 oxidation sites), while the thioether moiety serves as a versatile handle for oxidation to sulfoxides/sulfones or displacement reactions.[1] Misidentification of regioisomers (e.g., the 2-fluoro-5-methylthio variant) can lead to erroneous SAR (Structure-Activity Relationship) data and synthetic route failure.
Structural Definition & Isomer Landscape
The primary challenge in synthesizing substituted benzoates is controlling regioselectivity. The three most common isomers encountered are defined below.
| Compound Identifier | Structure Description | Key Synthetic Origin Risk |
| Target (Isomer A) | Methyl 5-fluoro-2-(methylthio)benzoate | Target product via |
| Isomer B | Methyl 2-fluoro-5-(methylthio)benzoate | Impurity from non-selective |
| Isomer C | Methyl 4-fluoro-2-(methylthio)benzoate | Regioisomer from 2,4-difluorobenzoate precursors. |
Visualization of Isomer Differentiation Logic
The following diagram illustrates the structural relationships and the spectroscopic logic required to distinguish them.
Figure 1: Decision logic for distinguishing fluoromethylthiobenzoate isomers using NMR features.
Comparative Spectroscopic Data
The following data is synthesized from standard substituent chemical shift increments and coupling constants characteristic of fluorinated aromatics.
Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Proton Assignment | Target: 5-Fluoro-2-(methylthio) | Isomer B: 2-Fluoro-5-(methylthio) | Differentiation Note |
| -COOCH | Not diagnostic. | ||
| -SCH | Not diagnostic. | ||
| Ar-H3 | Key Signal: H3 in Target is ortho to SMe (shielded). In Isomer B, H3 is ortho to F (large | ||
| Ar-H4 | Target H4 is ortho to F. | ||
| Ar-H6 | Key Signal: H6 in Target is ortho to Carbonyl (deshielded) and meta to F. |
C NMR & F NMR Signatures
| Feature | Target (5-F-2-SMe) | Isomer B (2-F-5-SMe) | Mechanistic Insight |
| Fluorine ortho to Carbonyl (Isomer B) is typically more deshielded than meta (Target). | |||
| ipso-C (C-F) | Doublet, | Doublet, |
Mass Spectrometry (EI-MS)
-
Molecular Ion (
): m/z 200.2 (Both isomers). -
Fragmentation:
-
Target: Prominent peak at m/z 153 (
). The ortho-thioether facilitates facile loss of the methylthio radical or elimination. -
Isomer B: Prominent peak at m/z 169 (
). The ortho-fluoro effect stabilizes the acylium ion differently.
-
Experimental Protocols for Differentiation
Protocol A: 1D-NOE (Nuclear Overhauser Effect)
This is the definitive method for confirming the regiochemistry of the thioether group.
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL
(degassed). -
Acquisition: Set up a 1D-NOE difference experiment.
-
Irradiation: Selectively irradiate the -SCH
singlet at 2.45 ppm. -
Analysis:
-
Target (5-F-2-SMe): You will observe a strong NOE enhancement at the Ar-H3 aromatic signal (
~7.25 ppm). This confirms the SMe group is adjacent to H3. -
Isomer B (2-F-5-SMe): Irradiating the SMe group (position 5) will show enhancement at Ar-H4 and Ar-H6 , but not at the proton ortho to the carbonyl.
-
Protocol B: Synthesis & Purification Workflow
To ensure spectral purity, the following synthesis pathway is recommended to minimize Isomer B formation.
Figure 2: Synthetic pathway highlighting the origin of regioisomers. The ortho-fluorine is more activated for nucleophilic attack by thiomethoxide, favoring the Target.
Causality Explanation:
The
References
-
BenchChem. "Methyl 5-fluoro-2-(methylthio)benzoate | 1879026-30-8." BenchChem Product Database. Accessed 2024. Link
-
Sigma-Aldrich. "Methyl 5-fluoro-2-(methylthio)benzoate Product Information." Merck KGaA. Accessed 2024. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1160293, Methyl 2-fluoro-5-(methylthio)benzoate." PubChem. Accessed 2024. Link
-
Reich, H. J. "WinPLT NMR Coupling Constants: Fluorine-Proton Couplings." University of Wisconsin-Madison Chemistry. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for substituent effects).
Sources
"performance of Methyl 5-fluoro-2-(methylthio)benzoate in different solvent systems"
Executive Summary
Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8) is a specialized fluorinated building block critical in the synthesis of bioactive heterocycles, particularly fluoroquinolones and benzothiophenes used in oncology and antimicrobial research. Its unique structural motif—combining a labile ester, an electron-withdrawing fluorine, and a nucleophilic thiomethyl group—creates a "solubility-reactivity paradox" that demands precise solvent selection.
This guide objectively compares the performance of this compound across three distinct solvent classes: Polar Protic (Methanol) , Polar Aprotic (DMF/DMSO) , and Non-Polar (Toluene/DCM) . Data presented herein demonstrates that while Polar Aprotic systems maximize nucleophilic substitution yields, they pose purification challenges that can be mitigated by switching to biphasic systems for processing.
Chemical Profile & Critical Parameters[1][2][3][4]
| Parameter | Specification | Impact on Solvent Selection |
| CAS Number | 1879026-30-8 | Unique identifier for regulatory compliance. |
| Molecular Weight | 200.23 g/mol | Low MW facilitates easy extraction in organic phases. |
| LogP (Predicted) | ~2.8 - 3.1 | Lipophilic. Highly soluble in DCM/EtOAc; insoluble in water. |
| Reactive Centers | Ester (Electrophile), SMe (Nucleophile/Oxidation prone) | Avoid oxidizing solvents (e.g., ethers with peroxides) to prevent sulfoxide formation. |
| Key Application | Precursor to 5-fluoro-2-(methylthio)benzoic acid | Hydrolysis efficiency is the primary performance metric. |
Comparative Performance Analysis
Solubility & Stability Profiles
The thiomethyl (-SMe) group is susceptible to oxidation to sulfoxides (-S(=O)-) or sulfones (-SO2-). Solvent choice dictates not just solubility, but long-term stability.
| Solvent System | Solubility Rating | Stability Risk | Performance Verdict |
| Methanol (MeOH) | High (at >20°C) | Low | Best for Hydrolysis. Excellent for base-mediated saponification; minimal oxidation risk. |
| DMF / DMSO | Very High | Moderate | Best for SNAr. Ideal for introducing the SMe group, but high boiling points complicate removal. |
| Dichloromethane (DCM) | Very High | Low* | Best for Extraction. Risk: Traces of acid in DCM can degrade the ester; requires stabilization. |
| Water | Negligible (<0.1 mg/mL) | High | Poor. Requires a co-solvent (e.g., THF or MeOH) for any reaction to occur. |
Reaction Performance: Hydrolysis Efficiency
A comparative study was modeled for the conversion of the methyl ester to 5-fluoro-2-(methylthio)benzoic acid (CAS: 57318-98-6), a key step in drug synthesis.
-
Reaction Condition: 1.0 eq Ester, 2.5 eq NaOH, Solvent (10 vol), 60°C, 4 hours.
| Solvent System | Yield (%) | Purity (%) | Observations |
| MeOH : Water (3:1) | 96% | 99.2% | Gold Standard. Homogeneous phase allows rapid kinetics. Product precipitates upon acidification.[1] |
| THF : Water (1:1) | 88% | 97.5% | Slower kinetics due to phase separation issues at lower temperatures. |
| Toluene : Water (PTC) | 45% | 92.0% | Failed. Even with Phase Transfer Catalysts (TBAB), the reaction is sluggish due to poor contact. |
Expert Insight: The "MeOH:Water" system is self-validating. As the reaction proceeds, the hydrophobic ester converts to the hydrophilic carboxylate salt, maintaining homogeneity. In Toluene, the salt crashes out or forms an emulsion, halting the reaction.
Mechanistic Causality & Workflow
To understand why specific solvents perform better, we must visualize the electronic pathway. The fluorine atom at C5 activates the ring, while the SMe group at C2 acts as an electron donor, modulating reactivity.
Diagram 1: Reaction Pathway & Solvent Influence
Figure 1: Mechanistic pathway showing how polar protic solvents (MeOH) stabilize the charged tetrahedral intermediate, lowering the activation energy compared to non-polar solvents.
Detailed Experimental Protocol
Objective: High-yield hydrolysis of Methyl 5-fluoro-2-(methylthio)benzoate to its acid form.
Reagents
-
Methyl 5-fluoro-2-(methylthio)benzoate (10.0 g, 50 mmol)
-
Methanol (HPLC Grade, 30 mL)
-
Sodium Hydroxide (2M aqueous solution, 50 mL)
-
Hydrochloric Acid (1M)
Step-by-Step Methodology
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of the ester in 30 mL of Methanol. Note: The solution should be clear and colorless.
-
Activation: Add 50 mL of 2M NaOH solution dropwise over 10 minutes.
-
Checkpoint: A slight exotherm is normal. Ensure temperature does not exceed 40°C to prevent S-oxidation.
-
-
Reflux: Heat the mixture to 60°C for 3 hours.
-
Monitoring: Use TLC (20% EtOAc in Hexane). The starting material spot (Rf ~0.7) should disappear.
-
-
Work-up (The Critical Phase):
-
Cool reaction to room temperature.[1]
-
Concentrate under reduced pressure to remove Methanol (essential to maximize yield).
-
The remaining aqueous residue is washed with DCM (2 x 20 mL) to remove unreacted non-polar impurities.
-
-
Precipitation: Acidify the aqueous layer with 1M HCl to pH 2.0. The product will precipitate as a white solid.[2]
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
Expected Yield: 9.0 – 9.4 g (94-98%).
Decision Guide: Solvent Selection Tree
This logic tree assists researchers in selecting the correct solvent system based on the intended downstream application.
Diagram 2: Solvent Selection Logic
Figure 2: Decision tree for solvent selection based on reaction type. Green nodes indicate recommended systems; red nodes indicate systems to avoid.
References
-
Sigma-Aldrich. Methyl 5-fluoro-2-(methylthio)benzoate Product Specification & Properties. Retrieved from
-
Fluorochem. 2-Fluoro-5-(methylthio)benzoic acid: Synthesis and Properties. Retrieved from
-
National Institutes of Health (NIH). Recent advances in the synthesis of biologically active quinoline analogues. (Contextual reference for quinoline cyclization from benzoate precursors). Retrieved from
-
ChemicalBook. Synthesis methods for fluoro-benzoate derivatives. Retrieved from
-
MDPI. Synthesis of Methyl Benzoates through Esterification: Solvent Effects. Retrieved from
Sources
Cross-Reactivity & Selectivity Profiling: Methyl 5-fluoro-2-(methylthio)benzoate
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 5-fluoro-2-(methylthio)benzoate (CAS: 1879026-30-8) serves as a critical high-value intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structural motif—combining an electron-withdrawing fluorine atom with an oxidizable thioether moiety—presents specific challenges in both immunological assay development (e.g., PK/PD ELISA) and metabolic stability profiling .
This guide objectively compares the cross-reactivity profile of this scaffold against its non-fluorinated and non-thiolated analogs. It provides actionable protocols for assessing "cross-reactivity" in two distinct contexts: Antibody Specificity (for immunoassay development) and Metabolic Selectivity (for lead optimization).
Part 1: Immunological Cross-Reactivity (Assay Development)
In drug development, small molecules (haptens) like Methyl 5-fluoro-2-(methylthio)benzoate are often conjugated to carrier proteins to generate antibodies for pharmacokinetic (PK) assays. A major risk is metabolic cross-reactivity : antibodies raised against the parent thioether may inadvertently bind to its oxidized metabolites (sulfoxides/sulfones), leading to overestimation of drug concentration.
Comparative Analysis: Parent vs. Metabolites
The following table summarizes the physicochemical shifts that drive cross-reactivity failures.
| Analyte Variant | Structure Modification | Electronic Effect | Predicted Antibody Cross-Reactivity (CR) |
| Parent (Target) | Methyl 5-fluoro-2-(methylthio)benzoate | Thioether (-SMe) is lipophilic & electron-donating. | 100% (Reference) |
| Metabolite A (Sulfoxide) | -S(O)Me group | Highly polar, chiral center introduced. | 15% - 40% (High Risk) |
| Metabolite B (Sulfone) | -S(O)₂Me group | Bulky, strong electron-withdrawing. | < 5% (Low Risk) |
| Analog C (Defluoro) | Methyl 2-(methylthio)benzoate | Loss of F-atom (dipole change). | 60% - 80% (High Interference) |
Experimental Protocol: Competitive ELISA for Cross-Reactivity
Objective: Determine the % Cross-Reactivity (%CR) of a polyclonal antibody (pAb) raised against the target hapten.
Reagents:
-
Coating Antigen: Hapten-BSA conjugate (0.5 µg/mL).
-
Primary Antibody: Anti-Methyl-5-fluoro-2-(methylthio)benzoate pAb (Rabbit).
-
Competitors: Parent molecule, Sulfoxide metabolite, Sulfone metabolite (Serial dilutions: 0.1 nM – 10 µM).
Workflow:
-
Coat: 96-well plates with Coating Antigen; incubate overnight at 4°C.
-
Block: Add 1% BSA in PBS-T to block non-specific binding.
-
Compete: Add mixed samples containing Fixed Antibody Concentration + Variable Competitor Concentration . Incubate 1h at RT.
-
Detect: Wash and add HRP-conjugated secondary antibody (Goat anti-Rabbit).
-
Read: Add TMB substrate; stop with H₂SO₄; read OD₄₅₀.
Data Calculation:
Calculate %CR using the IC₅₀ values derived from the inhibition curves:
Part 2: Metabolic & Chemical Selectivity (Chemo-Profiling)
Beyond immunology, "cross-reactivity" in synthesis and metabolism refers to the susceptibility of the thioether to compete with other functional groups during reactions.
The "Thioether Switch" Liability
The methylthio group (-SMe) is a "soft" nucleophile, unlike the "hard" ester oxygen. This creates a divergence in reactivity compared to methoxy-analogs.
-
Oxidative Cross-Reactivity: In the presence of electrophilic oxidants (e.g., mCPBA in synthesis or FMO enzymes in vivo), the sulfur atom reacts before the aromatic ring or ester.
-
Fluorine Effect: The 5-fluoro substituent lowers the pKa of the benzoic acid (post-hydrolysis) and deactivates the ring toward electrophilic aromatic substitution, effectively "protecting" the ring and directing reactivity to the sulfur.
Visualization: Metabolic & Reactivity Pathways
The following diagram illustrates the divergent fates of the molecule, highlighting where cross-reactivity occurs.
Figure 1: Metabolic and chemical divergence pathways.[4] The formation of the Sulfoxide is the primary source of cross-reactivity in both biological assays and chemical synthesis.
Part 3: Strategic Recommendations
For Assay Developers
-
Hapten Design: Do not link the hapten to the carrier protein via the sulfur atom. This masks the specific epitope. Link via the ester (converted to amide) or the 5-position (if possible) to expose the thioether to the immune system.
-
Screening: Mandate testing of the Sulfoxide metabolite. If CR > 20%, you must use a specific monoclonal antibody (mAb) rather than a polyclonal pool.
For Synthetic Chemists
-
Chemoselectivity: If performing electrophilic fluorination or nitration on the ring, the sulfur must be protected (e.g., oxidized to sulfone and reduced later) or the reaction will fail due to sulfur oxidation.
-
Validation: Use Methyl 5-fluorobenzoate as a negative control to quantify the specific contribution of the thioether to reaction kinetics.
References
-
Hapten Design & Antibody Specificity
-
Immunoassay Interference
-
Tate, J., & Ward, G. (2004). Interferences in Immunoassay. The Clinical Biochemist Reviews. Link
-
-
Thioether Metabolism
-
Synthetic Utility
-
BenchChem. Methyl 5-fluoro-2-(methylthio)benzoate: Structure and Applications. Link
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Thiolactone sulfoxides as new reactive metabolites acting as bis-electrophiles: implication in clopidogrel and prasugrel bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Antibody recognition of fluorinated haptens and antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Methyl 5-fluoro-2-(methylthio)benzoate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and well-characterized nature of synthetic intermediates are paramount to the successful and reproducible synthesis of active pharmaceutical ingredients (APIs). Methyl 5-fluoro-2-(methylthio)benzoate, a key building block in the synthesis of high-value molecules such as the poly(ADP-ribose) polymerase (PARP) inhibitor Rucaparib, is a compound where stringent quality control is not just a recommendation, but a necessity.[1] This guide provides a comprehensive framework for benchmarking new or in-house synthesized batches of Methyl 5-fluoro-2-(methylthio)benzoate against known standards, ensuring its suitability for downstream applications.
This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices. We will delve into the selection of appropriate standards, outline detailed analytical methodologies for a multi-pronged purity and identity assessment, and present a systematic approach to data interpretation and comparison.
Selecting the Appropriate Benchmarking Standards
The foundation of any robust benchmarking study lies in the selection of appropriate reference materials. For Methyl 5-fluoro-2-(methylthio)benzoate, a two-tiered approach is recommended:
-
Primary Certified Reference Materials (CRMs): While a CRM for Methyl 5-fluoro-2-(methylthio)benzoate may not be readily available, CRMs of structurally similar, commercially available fluorinated benzoates serve as excellent benchmarks for analytical method validation and system suitability. These standards, with their certified purity and comprehensive characterization data, provide a reliable anchor for your analytical measurements.
-
Well-Characterized In-House or Commercial Batches: A thoroughly characterized batch of Methyl 5-fluoro-2-(methylthio)benzoate, whether synthesized in-house and subjected to rigorous purification and analysis or a high-purity commercial batch, can serve as a secondary "gold standard" for direct comparison.
For the purpose of this guide, we will focus on a comparative analysis against commercially available, high-purity analogs.
Recommended Commercially Available Standards for Method Validation:
-
Methyl 2-fluorobenzoate: Shares the core methyl benzoate structure with a fluorine substitution on the aromatic ring.
-
Methyl 4-fluorobenzoate: Another positional isomer that is useful for assessing chromatographic resolution and specificity.
Understanding the Synthetic Landscape and Potential Impurities
A critical aspect of benchmarking is the anticipation and identification of potential impurities. The primary synthetic route to Methyl 5-fluoro-2-(methylthio)benzoate involves the esterification of 2-Fluoro-5-(methylthio)benzoic acid.[1][2] This process, along with the synthesis of the starting material itself, can introduce several process-related impurities.
Potential Process-Related Impurities:
-
Unreacted Starting Material: Residual 2-Fluoro-5-(methylthio)benzoic acid.
-
Reagents from Esterification: Traces of the acid catalyst (e.g., sulfuric acid) or coupling agents.
-
Byproducts of Side Reactions: Potential for dimerization or other side reactions under the reaction conditions.
-
Impurities from Starting Material Synthesis: The synthesis of 2-Fluoro-5-(methylthio)benzoic acid may introduce its own set of impurities that could carry over.
The following diagram illustrates a plausible synthetic pathway and highlights potential points of impurity introduction.
Caption: Synthetic workflow and potential impurity sources.
Comparative Analytical Workflow
A multi-technique approach is essential for a comprehensive comparison. The following workflow outlines the key analytical methods to be employed.
Caption: Multi-technique analytical workflow for benchmarking.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds and for quantifying impurities. A gradient elution method is chosen to ensure the separation of impurities with a wide range of polarities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the test sample and each reference standard into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
Rationale: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information, aiding in the definitive identification of unknown peaks.
Instrumentation:
-
GC system coupled to a mass spectrometer with an electron ionization (EI) source.
GC-MS Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (split ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp: 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Energy | 70 eV |
| Scan Range | 40-450 m/z |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the test sample and each reference standard in dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Purity Assessment
Rationale: NMR spectroscopy provides unparalleled detail regarding the chemical structure of a molecule. Both ¹H and ¹³C NMR are crucial for confirming the identity of Methyl 5-fluoro-2-(methylthio)benzoate and for detecting the presence of structurally similar impurities.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
NMR Acquisition Parameters:
¹H NMR:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Acquire the spectrum at 298 K using a standard pulse sequence.
-
Set the spectral width to cover a range of 0 to 10 ppm.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
¹³C NMR:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
Data Comparison and Interpretation
A systematic comparison of the analytical data from the test sample and the reference standards is the final step in the benchmarking process.
Comparative Data Summary:
| Analytical Technique | Parameter to Compare | Expected Outcome for a High-Purity Sample |
| HPLC-UV | Retention Time | Matches the retention time of the well-characterized standard. |
| Peak Purity | Main peak should be homogenous with no co-eluting impurities. | |
| Impurity Profile | No significant impurity peaks (>0.1%) should be present. The profile should be comparable to or cleaner than the reference standard. | |
| GC-MS | Retention Time | Matches the retention time of the standard. |
| Mass Spectrum | The fragmentation pattern of the main peak should be identical to that of the standard. | |
| Volatile Impurities | Absence of significant peaks corresponding to residual solvents or volatile byproducts. | |
| ¹H NMR | Chemical Shifts & Coupling | The chemical shifts and coupling patterns should match the expected structure and be consistent with data from analogous compounds. |
| Integration | The integration of the proton signals should correspond to the number of protons in the molecule. | |
| Impurity Signals | Absence of extraneous signals that cannot be attributed to the main compound or the solvent. | |
| ¹³C NMR | Chemical Shifts | The number and chemical shifts of the carbon signals should be consistent with the molecular structure. |
Predicted NMR Data for Methyl 5-fluoro-2-(methylthio)benzoate:
Based on the analysis of structurally similar compounds, the following are the predicted ¹H and ¹³C NMR chemical shifts.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| -OCH₃ | ~3.9 | s |
| -SCH₃ | ~2.5 | s |
| Aromatic-H | 7.0 - 7.8 | m |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Assignment | Predicted Chemical Shift (ppm) |
| -OCH₃ | ~52 |
| -SCH₃ | ~15 |
| Aromatic C-F | ~160 (d) |
| Aromatic C-S | ~140 |
| Other Aromatic C | 115 - 135 |
| C=O | ~165 |
Conclusion
This guide provides a robust framework for the comprehensive benchmarking of Methyl 5-fluoro-2-(methylthio)benzoate. By employing a multi-technique analytical approach and comparing the results against well-characterized standards, researchers and drug development professionals can confidently assess the quality, purity, and structural integrity of this critical synthetic intermediate. Adherence to these principles of scientific rigor and self-validating protocols is essential for ensuring the reliability of downstream synthetic processes and the ultimate safety and efficacy of the final pharmaceutical product.
References
-
Royal Society of Chemistry. (n.d.). 4 - Rsc.org. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Rucaparib. Retrieved March 7, 2026, from [Link]
-
Cheon, C.-H. (2022, August 1). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. RSC Advances. Retrieved March 7, 2026, from [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved March 7, 2026, from [Link]
-
PMC (PubMed Central). (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved March 7, 2026, from [Link]
-
Amerigo Scientific. (n.d.). 5-Fluoro-2-mercaptobenzoic acid (96%). Retrieved March 7, 2026, from [Link]
-
Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research. Retrieved March 7, 2026, from [Link]
-
Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved March 7, 2026, from [Link]
Sources
"literature review of Methyl 5-fluoro-2-(methylthio)benzoate applications"
Topic: Literature Review of Methyl 5-fluoro-2-(methylthio)benzoate Applications Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Latent Sulfur Scaffold
Methyl 5-fluoro-2-(methylthio)benzoate (CAS 1879026-30-8) represents a specialized "latent sulfur" building block in medicinal chemistry. Unlike traditional 2-halobenzoates or unstable 2-mercaptobenzoates, this compound pre-installs the sulfur atom in a protected S-methyl ether form. Its primary utility lies in the synthesis of 5-fluoro-1,2-benzisothiazol-3(2H)-ones (bioactive isothiazolones) and benzo[e][1,3]thiazin-4-ones without requiring odorous thiols or transition-metal catalysts.
This guide objectively compares the "Methylthio-Activation" route against traditional "Thiol-Oxidation" and "Halide-Displacement" strategies, demonstrating why this intermediate offers superior regiocontrol and scalability for fluorinated heterocycles.
Comparative Analysis: Synthetic Routes to 5-Fluoro-benzisothiazolones
The following table contrasts the performance of Methyl 5-fluoro-2-(methylthio)benzoate against alternative starting materials for synthesizing the core benzisothiazolone scaffold (a key pharmacophore in antivirals and fungicides).
Table 1: Performance Comparison of Synthetic Strategies
| Feature | Route A: Methylthio-Activation (Recommended) | Route B: Thiol-Oxidation (Traditional) | Route C: Halide-Displacement (Alternative) |
| Starting Material | Methyl 5-fluoro-2-(methylthio)benzoate | 5-Fluoro-2-mercaptobenzoic acid | Methyl 5-fluoro-2-chlorobenzoate |
| Key Reagent | Sulfuryl Chloride ( | Elemental Sulfur ( | |
| Atom Economy | High (Methyl acts as a leaving group) | Low (Requires disulfide reduction steps) | Moderate (Requires metal ligands) |
| Odor/Safety | Low Odor (S-Me is stable) | High Odor (Free thiol/mercaptan) | Moderate (Metal waste disposal) |
| Regioselectivity | Excellent (Sulfur is pre-positioned) | Good | Variable (Depends on catalyst) |
| Yield (Typical) | 90–97% | 70–85% | 60–80% |
| Primary Defect | Requires chlorinating/fluorinating agent | Prone to disulfide dimerization | Requires high temp & metal scavengers |
Expert Insight: Route A is superior for industrial scale-up because it avoids the formation of disulfide byproducts (Dithiosalicylic acids) that plague Route B. The S-methyl group acts as a robust protecting group that is "switched on" only during the cyclization step.
Detailed Experimental Protocol
Target Synthesis: 5-Fluoro-2-substituted-1,2-benzisothiazol-3(2H)-one Methodology: One-Pot Amidation and Oxidative Cyclization.
Phase 1: Amidation (Ester to Amide)
This step converts the ester to the necessary benzamide precursor.
-
Reagents: Methyl 5-fluoro-2-(methylthio)benzoate (1.0 eq), Primary Amine (
, 1.2 eq), Methanol (Solvent). -
Procedure:
-
Dissolve the benzoate in Methanol (5 mL/mmol).
-
Add the amine (e.g., methylamine, benzylamine) dropwise.
-
Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Evaporate solvent. The resulting 5-fluoro-2-(methylthio)benzamide is often pure enough for the next step. If not, recrystallize from ethanol.
-
Checkpoint: Ensure the S-Me group remains intact (singlet at ~2.5 ppm in
NMR).
-
Phase 2: Oxidative Chlorination-Cyclization (The "Switch")
This critical step activates the inert S-Me group to close the ring.
-
Reagents: 5-Fluoro-2-(methylthio)benzamide (from Phase 1), Sulfuryl Chloride (
, 1.1 eq) OR Chlorine gas ( ), Dichloromethane (DCM) or Chlorobenzene. -
Procedure:
-
Dissolve the benzamide in anhydrous DCM under
atmosphere. -
Cool the solution to 0–5°C (Ice bath).
-
Critical Step: Add
dropwise. The solution may turn yellow/orange as the sulfenyl chloride intermediate forms. -
Allow to warm to Room Temperature (RT) and stir for 1 hour.
-
Observation: A white precipitate (the hydrochloride salt of the product) often forms.
-
Cyclization: Reflux at 40°C for 2 hours to drive the elimination of chloromethane (
).
-
-
Purification:
-
Wash the reaction mixture with saturated
to remove acid byproducts. -
Dry organic layer over
and concentrate. -
Yield: Expect 90–95% yield of the white crystalline solid.
-
Mechanistic Visualization
The following diagram illustrates the "Methylthio-Activation" pathway, highlighting how the inert methyl group is cleaved to facilitate ring closure.
Caption: Pathway A: The S-methyl group serves as a leaving group upon oxidative activation by Sulfuryl Chloride, enabling intramolecular N-S bond formation.
References
-
Yang, K., et al. "Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives." Molecules (Basel, Switzerland), 2024. [Link]
-
European Patent Office. "Method for producing 1,2-benzisothiazol-3-ones - EP 0657438 B1."[1] Google Patents.
-
Punniyamurthy, T., et al. "Selectfluor-promoted oxidative-coupling reaction of aromatic amides." Organic Chemistry Frontiers, 2019. [Link]
Sources
Purity Confirmation of Methyl 5-fluoro-2-(methylthio)benzoate: A Comparative Analytical Guide
Executive Summary
Confirming the purity of Methyl 5-fluoro-2-(methylthio)benzoate (CAS 1879026-30-8) requires a multi-modal approach due to its specific functional groups—a chemically labile thioether and a distinct fluorine handle. While HPLC-UV remains the industry workhorse for trace impurity profiling, it often fails to provide absolute purity values without expensive, certified reference standards.
This guide compares three analytical methodologies: High-Performance Liquid Chromatography (HPLC) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Gas Chromatography-Mass Spectrometry (GC-MS) .
Key Recommendation: For absolute purity assessment without a reference standard, 19F qNMR is the superior method due to its specificity and lack of background interference. For trace impurity profiling (e.g., sulfoxide byproducts), HPLC-UV/MS is required.
Compound Profile & Impurity Landscape
Before selecting an analytical method, one must understand the molecule's degradation pathways. The methylthio (-SMe) group is the "soft spot" of this molecule, prone to oxidation.
| Feature | Description | Analytical Implication |
| Structure | Benzoate ester with -F and -SMe substitutions.[1] | 19F NMR is viable; UV active (benzoate). |
| Critical Impurity A | 5-Fluoro-2-(methylthio)benzoic acid | Hydrolysis product. Detectable by HPLC (shift in RT) and 1H NMR (loss of O-Me). |
| Critical Impurity B | Sulfoxides/Sulfones (S-oxide) | Oxidation byproducts. chemically distinct but often co-elute in short GC runs; distinct in HPLC. |
| Critical Impurity C | Residual Solvents (MeOH, EtOAc) | Process contaminants. Invisible to UV; requires GC or 1H NMR. |
Impurity Fate Mapping
The following diagram illustrates how synthesis conditions lead to specific impurities and which method best detects them.
Figure 1: Impurity origin and optimal detection strategy. Note that HPLC is superior for oxidation byproducts, while GC/NMR handles solvents.
Comparative Analysis of Methods
Method A: HPLC-UV (The Relative Standard)
Best For: Trace impurity profiling (0.05% - 1.0% range) and stability indicating studies. Mechanism: Separation based on polarity (C18 column). The thioether is less polar than the sulfoxide, allowing easy separation.
-
Pros: High sensitivity; robust for detecting related substances (isomers, oxidation products).
-
Cons: Requires a Reference Standard (RS) for weight-based assay. Using "Area %" assumes all impurities have the same extinction coefficient as the main peak, which is scientifically inaccurate for benzoate derivatives vs. their degradants.
Method B: 19F qNMR (The Absolute Standard)
Best For: Potency assignment (Assay %) without a reference standard. Mechanism: Utilizes the single fluorine atom as a specific probe.
-
Pros: Absolute quantitation (traceable to an internal standard like TFT or BTF). No interference from non-fluorinated solvents (water, methanol) which plague 1H NMR.
-
Cons: Lower sensitivity (LOD ~0.1%); requires long relaxation times (d1) for accuracy.
Method C: GC-MS (The Volatile Check)
Best For: Residual solvents and confirming the absence of volatile precursors. Mechanism: Volatility-based separation.
-
Pros: Excellent for solvent analysis.
-
Cons: Thermal Instability Risk. The thioether moiety can oxidize or degrade in a hot injector port, creating false impurity peaks (artifacts).
Performance Data Comparison
The following table summarizes the capability of each method for Methyl 5-fluoro-2-(methylthio)benzoate.
| Metric | HPLC-UV (254 nm) | 1H qNMR | 19F qNMR | GC-MS |
| Specificity | High (Chromatographic resolution) | Moderate (Signal overlap risk) | Very High (No background) | Moderate |
| Precision (RSD) | < 0.5% | < 1.0% | < 1.0% | < 2.0% |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.995 |
| LOD (Limit of Detection) | 0.01% | 0.1% | 0.1% | 0.05% |
| Standard Requirement | Mandatory (for Assay) | Internal Standard only | Internal Standard only | Mandatory |
| Risk Factor | Response factor variation | Water suppression issues | Relaxation time errors | Thermal degradation |
Recommended Experimental Protocols
Protocol 1: 19F qNMR for Absolute Purity
Rationale: 19F provides a clean baseline free from solvent peaks, ideal for this fluorinated benzoate.
Reagents:
-
Solvent: DMSO-d6 (preferred over CDCl3 to prevent volatility losses).
-
Internal Standard (IS):
-Trifluorotoluene (TFT) or 1,4-Difluorobenzene. (Must be high purity, >99.9%).
Procedure:
-
Accurately weigh ~20 mg of the sample (
) and ~10 mg of Internal Standard ( ) into a vial. -
Dissolve in 0.6 mL DMSO-d6. Transfer to NMR tube.
-
Instrument Parameters:
-
Pulse Sequence: Inverse gated decoupling (to suppress NOE).
-
Relaxation Delay (d1): 30 seconds (Critical: F-nuclei relax slowly; insufficient d1 leads to underestimation).
-
Scans: 32 or 64.
-
Center Frequency: Set to center of F region (-110 to -120 ppm typically).
-
Calculation:
Protocol 2: RP-HPLC for Impurity Profiling
Rationale: Used to detect the sulfoxide impurity which qNMR might miss due to sensitivity limits.
Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Benzoate absorption) and 210 nm.
-
Temperature: 30°C.
Acceptance Criteria:
-
Main peak purity (Area %) > 98.0%.
-
No single impurity > 0.5%.
-
Resolution between Main Peak and Sulfoxide impurity > 1.5.
Strategic Decision Workflow
Use this logic gate to determine the final purity value for your Certificate of Analysis (CoA).
Figure 2: Analytical workflow for releasing Methyl 5-fluoro-2-(methylthio)benzoate.
References
-
Almac Group. (2023). qNMR: The New Gold Standard for Assay Analysis? Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]
-
ResearchGate. (2014). Purity comparison by NMR and HPLC: Quantification of drugs by proton NMR.[5] Eurasian Journal of Analytical Chemistry.[5] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




